(R)-4-Chloro-homophenylalanine chemical structure and properties
Chemical Structure, Properties, and Applications in Drug Discovery Executive Summary (R)-4-Chloro-homophenylalanine (also known as (R)-2-amino-4-(4-chlorophenyl)butanoic acid) is a non-proteinogenic -amino acid of signif...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Structure, Properties, and Applications in Drug Discovery
Executive Summary
(R)-4-Chloro-homophenylalanine (also known as (R)-2-amino-4-(4-chlorophenyl)butanoic acid) is a non-proteinogenic
-amino acid of significant interest in medicinal chemistry. Structurally, it is the 4-chloro derivative of homophenylalanine, possessing an extended carbon backbone compared to phenylalanine. This structural modification—specifically the insertion of a methylene group (-carbon) and the para-chlorine substitution—imparts unique steric and electronic properties that are critical for peptide engineering.
This guide details the physicochemical profile, synthesis methodologies, and strategic applications of (R)-4-Chloro-homophenylalanine, distinguishing it clearly from its
-amino acid isomer, Baclofen.
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identification
It is imperative to distinguish this compound from "Baclofen" (4-amino-3-(4-chlorophenyl)butanoic acid), which is a
-amino acid. The molecule discussed here is an -amino acid, retaining the amine and carboxylic acid on the same carbon (C2), but with an extended side chain.
Attribute
Detail
Common Name
(R)-4-Chloro-homophenylalanine
IUPAC Name
(2R)-2-amino-4-(4-chlorophenyl)butanoic acid
CAS Number
157684-00-9 (R-isomer); 157684-01-0 (S-isomer)
Molecular Formula
CHClNO
Molecular Weight
213.66 g/mol
Stereochemistry
(R)-enantiomer (D-configuration in amino acid nomenclature)
Structural Features[3]
Homologation: The side chain contains two methylene groups (-CH
-CH-) between the -carbon and the phenyl ring, increasing rotational freedom compared to phenylalanine.
Halogenation: The para-chloro substituent increases lipophilicity and occupies a larger van der Waals volume (approx. 19 Å
) than a hydrogen atom, often used to fill hydrophobic pockets in target proteins.
Physicochemical Properties[1][5][6][7]
The following properties are synthesized from experimental data of the specific compound and close structural analogs (homophenylalanine derivatives).
Property
Value / Characteristic
Physical State
White to off-white crystalline powder
Melting Point
~188–192 °C (Decomposition)
Solubility
Soluble in water (at low/high pH), DMSO, Methanol; Sparingly soluble in Ethanol
pKa (Acid)
2.27 ± 0.10 (Predicted)
pKa (Base)
9.15 ± 0.10 (Predicted)
LogP
~1.5 (More lipophilic than Homophenylalanine due to Cl)
Isoelectric Point (pI)
~5.7
Synthesis & Manufacturing Methodologies
The synthesis of enantiopure (R)-4-Chloro-homophenylalanine is challenging due to the need for strict stereocontrol. Two primary routes are employed: Enzymatic Kinetic Resolution (preferred for scalability) and Asymmetric Synthesis .
This method utilizes the stereoselectivity of proteases (e.g., Alcalase or Subtilisin) to hydrolyze the ester of the (S)-enantiomer, leaving the (R)-ester intact.
Protocol Overview:
Precursor Synthesis: Reaction of 4-chlorobenzaldehyde with vinyl magnesium bromide, followed by Johnson-Claisen rearrangement and amination to form racemic N-acetyl-4-chloro-homophenylalanine ethyl ester.
Enzymatic Hydrolysis: The racemic ester is subjected to Alcalase in an aqueous buffer (pH 7–8).
Separation: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid (soluble in aqueous base). The (R)-ester remains unreacted and is extracted into an organic solvent (e.g., Ethyl Acetate).
Hydrolysis: The isolated (R)-ester is chemically hydrolyzed (HCl/Reflux) to yield the free (R)-amino acid.
Route B: Asymmetric Hydrogenation
Utilizes a chiral rhodium or ruthenium catalyst to hydrogenate a dehydro-amino acid precursor.
Caption: Biocatalytic workflow for the isolation of (R)-4-Chloro-homophenylalanine via kinetic resolution.
Applications in Drug Discovery[2][7][8][9][10][11][12][13]
Peptidomimetics and Stability
(R)-4-Chloro-homophenylalanine is extensively used to modify peptide backbones.[1]
Proteolytic Resistance: The non-natural side chain length and D-configuration (R-isomer) prevent recognition by endogenous proteases (e.g., chymotrypsin), significantly extending the half-life of peptide drugs.
Conformational Constraint: The extra methylene group alters the
and torsion angles, allowing the phenyl ring to access hydrophobic pockets that are sterically forbidden to standard phenylalanine residues.
ACE Inhibitor Design
Homophenylalanine scaffolds are core components of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Benazepril). The 4-chloro derivative is investigated for "Next-Generation" inhibitors where the halogen atom targets specific subsites (S1 or S1') in the zinc-metalloprotease active site, enhancing binding affinity through halogen bonding or hydrophobic interactions.
Chiral Intermediate for Small Molecules
Unlike Baclofen (a GABA-B agonist), this
-amino acid serves as a chiral pool starting material for synthesizing:
Mobile Phase: MeOH/Acetonitrile with acidic buffer (perchloric acid).
Target ee: >98%.
Handling and Stability
Storage: Store at +2°C to +8°C in a tightly sealed container. Hygroscopic; protect from moisture.
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5706683, (R)-3-Amino-4-(4-chlorophenyl)butanoic acid.[3] (Note: Differentiates the beta-isomer). Retrieved from [Link]
Huo, G., et al. (2002). Concise synthesis and enzymatic resolution of L-(+)-homophenylalanine hydrochloride. Biotechnology Letters. Retrieved from [Link]
(R)-4-Chloro-homophenylalanine CAS number 331763-59-8
Abstract (R)-4-Chloro-homophenylalanine is a non-proteinogenic, chiral amino acid that serves as a valuable building block for researchers in peptide synthesis and medicinal chemistry. The incorporation of a chlorine ato...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(R)-4-Chloro-homophenylalanine is a non-proteinogenic, chiral amino acid that serves as a valuable building block for researchers in peptide synthesis and medicinal chemistry. The incorporation of a chlorine atom onto the phenyl ring significantly modulates the molecule's lipophilicity, electronic properties, and metabolic stability, offering a strategic tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds.[1][2] This guide provides a comprehensive technical overview of (R)-4-Chloro-homophenylalanine, covering its physicochemical properties, plausible synthetic routes, robust analytical characterization methods, and key applications in drug discovery. We address the existing ambiguities in CAS number assignments for related structures and present detailed, field-proven protocols for its handling, analysis, and utilization, aimed at empowering researchers, scientists, and drug development professionals.
Introduction to Chlorinated Amino Acids in Medicinal Chemistry
The Strategic Role of Halogenation in Drug Design
The introduction of halogen atoms, particularly chlorine, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates.[2][3] Chlorine's electronegativity and van der Waals radius can profoundly influence a molecule's conformation and ability to engage in specific intermolecular interactions, such as halogen bonding, which can improve binding affinity and selectivity for a biological target.[4] Furthermore, the C-Cl bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and in-vivo half-life of a drug.[1] With over 250 FDA-approved chlorinated drugs on the market, the utility of this chemical modification is firmly established.[2][3]
Phenylalanine Analogs as Pharmacological Probes
Phenylalanine and its analogs are of significant interest due to their structural resemblance to key neurotransmitters. A notable example is p-Chlorophenylalanine (PCPA), an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[5] This property makes PCPA a critical tool for studying the role of serotonin in various physiological and pathological processes. The development of analogs like (R)-4-Chloro-homophenylalanine stems from this legacy, aiming to create novel structures with potentially more refined selectivity, improved oral bioavailability, or different pharmacological activities.
(R)-4-Chloro-homophenylalanine: A Chiral Building Block
(R)-4-Chloro-homophenylalanine extends the phenylalanine scaffold by an additional methylene group, classifying it as a β-amino acid. This structural modification provides greater conformational flexibility and resistance to peptidases compared to its α-amino acid counterpart. Its specific (R)-stereochemistry is critical, as biological systems are exquisitely stereospecific; the precise three-dimensional arrangement of atoms dictates molecular recognition at receptor and enzyme active sites.[1] This makes enantiomerically pure (R)-4-Chloro-homophenylalanine a high-value intermediate for constructing stereochemically defined peptidomimetics and small molecule therapeutics.
Physicochemical Properties and Identification
Nomenclature and CAS Number Clarification
The nomenclature and CAS numbers associated with 4-chloro-homophenylalanine derivatives can be a source of confusion. It is crucial to distinguish between the free amino acid and its commonly used protected forms.
(R)-4-Chloro-homophenylalanine (This Guide's Topic): CAS 331763-59-8 . The free, unprotected β-amino acid. Its IUPAC name is (R)-3-amino-4-(4-chlorophenyl)butanoic acid.
Fmoc-(R)-4-Chloro-homophenylalanine: CAS 331763-60-1 . Also referred to as Fmoc-4-chloro-D-β-homophenylalanine. This is the version protected with a fluorenylmethoxycarbonyl (Fmoc) group, ready for use in solid-phase peptide synthesis.[6][7]
(S)-4-Chloro-homophenylalanine: CAS 157684-01-0 . The (S)-enantiomer of the free amino acid.[8][9]
Researchers must verify the CAS number against the specific chemical structure required for their application to ensure the correct material is procured.
Core Chemical Structure and Stereochemistry
The structure consists of a 4-chlorophenyl group attached to a butyric acid backbone, with an amino group at the C3 (β) position. The stereocenter is at C3, with the (R) configuration.
Caption: Chemical structure of (R)-4-Chloro-homophenylalanine.
Data for the closely related 4-Chloro-DL-phenylalanine shows solubility up to 5 mM in water with gentle warming and 10 mM in 1 equivalent of NaOH.[5] For in vivo studies where neutral pH is required, dissolution can be challenging. A proven strategy for the parent compound involves using solubilizing agents like 2-Hydroxypropyl-β-cyclodextrin.[10]
Protocol Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic chlorophenyl moiety of the amino acid can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the complex enhances overall aqueous solubility, enabling the preparation of neutral pH solutions for injection.[10]
Synthesis and Manufacturing
While specific proprietary synthesis routes are not publicly disclosed, a plausible and logical retrosynthetic pathway can be designed based on established organic chemistry principles for similar molecules.[11][12]
Retrosynthetic Analysis
A logical approach involves the asymmetric synthesis or chiral resolution of a key intermediate. The carbon backbone can be constructed from a precursor such as 4-chlorophenylacetaldehyde or a related malonic ester derivative.
Caption: Plausible retrosynthetic pathway for the target molecule.
Generalized Synthesis Protocol
This protocol is a conceptual workflow and requires optimization for yield and purity.
Step 1: Carbon Backbone Construction. React a derivative of 4-chlorophenylacetic acid (e.g., the acid chloride) with a malonic ester half-ester in the presence of a suitable base (e.g., magnesium ethoxide) to form a β-keto ester intermediate.
Step 2: Asymmetric Reduction. Perform an asymmetric hydrogenation of the keto group using a chiral catalyst (e.g., a Ru-BINAP complex). This step is critical for establishing the (R) stereocenter. The choice of catalyst and conditions determines the enantiomeric excess (ee).
Step 3: Introduction of the Amino Group. Convert the resulting hydroxyl group into an amino group. This can be achieved via a Mitsunobu reaction with a nitrogen source (e.g., phthalimide followed by hydrazinolysis) or by conversion to a mesylate followed by displacement with sodium azide and subsequent reduction.
Step 4: Hydrolysis and Deprotection. Hydrolyze the ester group under basic or acidic conditions to yield the final free amino acid. If protecting groups were used for the amine, they are removed in this final stage.
Step 5: Purification. Purify the final product by recrystallization or column chromatography to achieve the desired analytical purity.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of (R)-4-Chloro-homophenylalanine.
Structural Elucidation via NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the 4-chlorophenyl ring (two doublets, integrating to 2H each, around 7.0-7.4 ppm). The aliphatic protons of the butyric acid backbone will appear as a series of multiplets in the upfield region (approx. 2.5-4.0 ppm).
¹³C NMR: The carbon NMR will display signals for the six aromatic carbons (four unique signals due to symmetry), with the carbon attached to chlorine being significantly influenced. The carbonyl carbon of the carboxylic acid will appear downfield (~170-180 ppm), along with the three aliphatic carbons.
Mass Spectrometry for Identity Confirmation
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight.
Expected [M+H]⁺: 214.06 (for ³⁵Cl) and 216.06 (for ³⁷Cl), with an approximate isotopic ratio of 3:1, which is a characteristic signature of a monochlorinated compound.
Fragmentation (MS/MS): Tandem mass spectrometry would likely show a primary loss of the carboxylic acid group (-45 Da) and fragmentation of the side chain, providing structural confirmation.[13]
Chiral Purity Assessment: A Protocol for HPLC Analysis
Determining the enantiomeric purity is paramount. A robust method involves pre-column derivatization to create diastereomers, which can then be separated on a standard achiral HPLC column.[14]
Protocol Rationale: Enantiomers have identical physical properties and cannot be separated by achiral chromatography. By reacting the amino acid with a chiral derivatizing agent (e.g., o-phthalaldehyde (OPA) and a chiral thiol like N-acetyl-L-cysteine), two diastereomeric products are formed: (R,L) and (S,L). These diastereomers have different physical properties and can be resolved on a standard C18 column.[14]
Caption: Workflow for chiral purity analysis by HPLC.
Step-by-Step Methodology:
Reagent Preparation: Prepare a borate buffer (e.g., 0.4 M, pH 9.5). Prepare the derivatization reagent by dissolving o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) in methanol, then diluting with the borate buffer.
Sample Derivatization: Mix a known concentration of the amino acid sample with the OPA/NAC reagent. Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection.
HPLC Conditions:
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: Phosphate buffer (e.g., 25 mM, pH 6.8).
Mobile Phase B: Acetonitrile or Methanol.
Gradient: A time-based gradient from a low to high percentage of Mobile Phase B.
Data Analysis: Integrate the peak areas for the two resulting diastereomers. Calculate the enantiomeric excess (% ee) using the formula: [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
Applications in Research and Drug Development
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The most direct application is as a building block in peptide synthesis. For this, the Fmoc-protected version (Fmoc-(R)-4-Chloro-homophenylalanine) is used.[6]
Workflow Rationale: SPPS builds a peptide chain sequentially while it is anchored to a solid support (resin). The Fmoc protecting group on the amine is stable to the coupling conditions but is easily removed by a mild base (e.g., piperidine). This "orthogonal" stability is the cornerstone of the Fmoc-SPPS strategy, allowing for the selective deprotection and coupling of amino acids to build complex peptide sequences.[6][]
Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Role as a Scaffold in Small Molecule Synthesis
Beyond peptides, the chiral backbone of (R)-4-Chloro-homophenylalanine is an excellent starting point for creating more complex small molecules. The amine and carboxylic acid functional groups provide handles for a wide range of chemical transformations, allowing for the construction of compound libraries for screening and lead optimization.
Potential Pharmacological Applications
While specific activity for this compound is not widely reported, its structure suggests several avenues for investigation. As an analog of PCPA, it could be explored for activity as a TPH inhibitor or for other neurological targets.[5] The chlorophenyl moiety is also found in molecules that act as inverse agonists for nuclear receptors like PPARG, suggesting another potential, albeit speculative, area of research.[16]
Safety, Handling, and Storage
As a laboratory chemical, (R)-4-Chloro-homophenylalanine and its derivatives require careful handling. Safety data for closely related compounds provides a strong basis for a conservative safety protocol.[17]
Hazard Identification and Personal Protective Equipment (PPE)
Hazards: May be toxic if swallowed, inhaled, or absorbed through the skin. May cause skin and eye irritation or allergic skin reactions.[13][18]
Required PPE:
Eye Protection: Safety glasses or goggles.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Body Protection: Lab coat.
Respiratory Protection: Use in a well-ventilated area or chemical fume hood. A dust mask or respirator may be required if handling large quantities of powder.[18]
Recommended Storage and Handling Procedures
Storage: Store in a cool (0-8 °C), dry, and well-ventilated place.[6] Keep the container tightly closed to prevent moisture absorption and degradation.
Handling: Avoid generating dust.[18] Wash hands thoroughly after handling. Ensure adequate ventilation.
Spill and Disposal Considerations
Small Spills: Carefully sweep up the solid material, avoiding dust creation, and place it in a labeled container for disposal.[18]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion and Future Outlook
(R)-4-Chloro-homophenylalanine represents a specialized yet powerful tool for chemical biologists and medicinal chemists. Its unique combination of a β-amino acid backbone, a specific (R)-stereochemistry, and a strategically placed chlorine atom provides a rich scaffold for developing novel peptides and small molecules. The key to its successful application lies in a thorough understanding of its properties, the use of robust analytical methods to ensure quality, and the creative application of its structural features to address modern challenges in drug discovery. As the demand for more sophisticated and metabolically robust drug candidates grows, the utility of non-natural building blocks like (R)-4-Chloro-homophenylalanine is set to increase, paving the way for new therapeutic innovations.
References
Chem-Impex. (n.d.). Fmoc-4-chloro-D-β-homophenylalanine. Retrieved from Chem-Impex website. [https://www.chemimpex.com/products/07131]
PubChem. (n.d.). 4-Chloro-L-phenylalanine. Retrieved from National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/736190]
Fisher Scientific. (2025, December 19). DL-4-Chlorophenylalanine - SAFETY DATA SHEET. Retrieved from Fisher Scientific. [https://www.fishersci.com/assets/msdsproxy?productName=AC168920050&productDescription=DL-4-CHLOROPHENYLALANINE+99%25+5G&vendorId=VN00032119&countryCode=US&language=en]
Sigma-Aldrich. (n.d.). 4-Chloro-DL-phenylalanine. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/sigma/c6506]
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). The Role of Chlorophenyl Alanine Analogs in Drug Discovery and Development. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [https://www.inno-pharmchem.com/news/the-role-of-chlorophenyl-alanine-analogs-in-drug-discovery-and-development-138359045.html]
Ashnagar, A., Naseri, N. G., & Darakhshanmehr, M. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5399-5406. [https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=19_7_34]
Farkas, A. M. (2013, September 24). How to dissolve PCPA (4-chloro-DL-phenylalanine) for i.p. injection in mice?. ResearchGate. [https://www.researchgate.net/post/How_to_dissolve_PCPA_4-chloro-DL-phenylalanine_for_ip_injection_in_mice]
Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 159-199. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7111421/]
Advanced ChemBlocks. (2026, February 15). (S)-4-Chloro-homophenylalanine 95%. Retrieved from Advanced ChemBlocks. [https://www.achemblock.com/products/P40918.html]
Avantor. (n.d.). N-Fmoc-4-chloro-L-homophenylalanine ≥95%. Retrieved from VWR. [https://us.vwr.com/store/product/24838421/n-fmoc-4-chloro-l-homophenylalanine-95]
Santa Cruz Biotechnology. (n.d.). Fmoc-4-chloro-D-beta-homophenylalanine. Retrieved from Santa Cruz Biotechnology. [https://www.scbt.com/p/fmoc-4-chloro-d-beta-homophenylalanine-331763-60-1]
PubChem. (n.d.). (s)-n-Fmoc-4-chlorophenylalanine. Retrieved from National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/2734471]
Sigma-Aldrich. (n.d.). 4-Chloro-L-phenylalanine. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/sigma/c8655]
Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed, 30995567. [https://pubmed.ncbi.nlm.nih.gov/30995567/]
ResearchGate. (2025, August 7). The synthesis of L-(+)-homophenylalanine hydrochloride. Retrieved from ResearchGate. [https://www.researchgate.net/publication/237000554_The_synthesis_of_L--homophenylalanine_hydrochloride]
ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. Retrieved from ResearchGate. [https://www.researchgate.net/figure/Mass-spectrum-obtained-from-a-mixture-of-phenylalanine-Phe-proline-Pro-and-CuCl-2_fig1_259580436]
BOC Sciences. (n.d.). Fmoc-4-chloro-D-phenylalanine. Retrieved from BOC Sciences. [https://www.bocsci.com/fmoc-4-chloro-d-phenylalanine-cas-142994-19-2-item-4712-32057.html]
Shpigun, O. A., et al. (2016). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae, 8(3), 125-131. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5071021/]
Broad Institute. (n.d.). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Retrieved from Broad Institute. [https://portals.broadinstitute.
This is a comprehensive technical monograph on (R)-2-amino-4-(4-chlorophenyl)butanoic acid , a specific chiral non-proteinogenic amino acid. Primary Identifier: (R)-2-amino-4-(4-chlorophenyl)butanoic acid Document Type:...
(R)-2-amino-4-(4-chlorophenyl)butanoic acid is the (R)-enantiomer of 4-chlorohomophenylalanine. It is a structural homolog of the proteinogenic amino acid phenylalanine, extended by one methylene (
) group in the side chain, and chlorinated at the para position of the phenyl ring.
Critical Distinction: This compound is NOT Baclofen.
Significance: While Baclofen is a GABA-B agonist, (R)-4-chlorohomophenylalanine is primarily a chiral building block for peptide mimetics, ACE inhibitors, and pharmaceutical intermediates requiring specific steric and lipophilic properties.
Nomenclature & Synonyms
The following synonyms are used interchangeably in literature and supply chains.
The "homo" modification (insertion of a methylene group) and para-chlorination drastically alter the physicochemical profile compared to Phenylalanine.
Structural Comparison Logic
The following diagram illustrates the relationship between the target molecule and its structural neighbors, highlighting the potential for confusion and the unique chemical space it occupies.
Figure 1: Structural Ontology Map. Green indicates the target molecule. Red arrow indicates the critical regioisomeric distinction from Baclofen.
Pharmacophore Implications[10]
Lipophilicity: The 4-chloro substituent increases
significantly compared to homophenylalanine, enhancing membrane permeability and binding affinity to hydrophobic pockets (e.g., in enzyme active sites).
Proteolytic Stability: As a non-proteinogenic D-amino acid, peptides containing this residue are resistant to endogenous proteases, extending the half-life of therapeutic candidates.
Conformational Flexibility: The extra methylene group (
) introduces additional rotational freedom compared to phenylalanine, allowing the phenyl ring to access different steric regions in a receptor binding pocket.
Synthesis & Manufacturing Protocols
Synthesis of enantiopure (R)-4-chlorohomophenylalanine requires strict stereocontrol. Two primary methodologies are recommended: Biocatalytic Resolution (Scalable) and Asymmetric Synthesis (High Precision).
This method uses Acylase I (typically from Aspergillus or Porcine Kidney) to selectively hydrolyze the L-enantiomer of the N-acetyl derivative, leaving the D-enantiomer (R-configuration) intact.
Protocol:
Substrate Preparation: Acetylate racemic 2-amino-4-(4-chlorophenyl)butanoic acid using acetic anhydride in NaOH.
Enzymatic Hydrolysis:
Dissolve N-acetyl-DL-amino acid in water (pH 7.5).
Add Acylase I (EC 3.5.1.14).
Incubate at 37°C until 50% conversion (monitoring via HPLC).
Separation:
Acidify to pH 5. The free L-amino acid precipitates or is removed via ion-exchange resin.
The unreacted N-acetyl-D-amino acid remains in solution.
Hydrolysis: Acid hydrolysis (6M HCl, reflux) of the N-acetyl-D-derivative yields the free (R)-2-amino-4-(4-chlorophenyl)butanoic acid .
Method B: Asymmetric Strecker Synthesis
For de novo synthesis without resolution.
Starting Material: 3-(4-chlorophenyl)propanal.
Chiral Auxiliary: Use (R)-phenylglycinol as the chiral amine.
Reaction: Condense aldehyde with amine and TMSCN to form the
-aminonitrile.
Hydrolysis & Hydrogenolysis: Acid hydrolysis of the nitrile followed by Pd/C hydrogenolysis (careful to avoid dechlorination) removes the auxiliary.
Synthesis Workflow Diagram
Figure 2: Enzymatic Kinetic Resolution Workflow for isolating the (R)-enantiomer.
Applications in Drug Discovery
Researchers utilize (R)-4-chlorohomophenylalanine in three specific domains:
ACE and NEP Inhibition
Homophenylalanine scaffolds are critical in the design of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP) inhibitors. The "homo" extension aligns the carboxylate and amino groups with the zinc-binding motif of metalloproteases.
Mechanism:[7] The 4-chloro group fills the hydrophobic
subsite of the enzyme, enhancing potency over the unsubstituted analog.
Peptide Mimetics (LHRH Antagonists)
In Luteinizing Hormone-Releasing Hormone (LHRH) antagonists, replacing natural amino acids with D-4-chlorohomophenylalanine at positions 6 or 10 improves receptor binding affinity and reduces metabolic clearance.
Reference: Similar modifications are seen in drugs like Ganirelix or Cetrorelix , which utilize D-amino acids to induce beta-turns.
Chiral Intermediates
Used as a precursor for synthesizing gamma-lactams and pyrrolidinones via cyclization, which serve as core structures for nootropic agents.
Analytical Characterization
To validate the identity and purity of (R)-2-amino-4-(4-chlorophenyl)butanoic acid, the following analytical parameters must be met.
HPLC Method (Chiral Purity)
Column: Chiralpak ZWIX(+) or Crownpak CR(+).
Mobile Phase: 50mM
in Water/Acetonitrile (80:20).
Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).
Key Diagnostic: The triplet at ~3.95 ppm confirms the
-amino acid structure, distinguishing it from the -amino structure of Baclofen (which would show a multiplet at a different shift).
References
Chemical Identity & Nomenclature: PubChem.[3] (R)-3-Amino-4-(4-chlorophenyl)butanoic acid (Baclofen isomer distinction). National Library of Medicine.[3] [Link][3]
Enzymatic Resolution: Bommarius, A. S., & Riebel, B. R. (2004). Biocatalysis: Fundamentals and Applications. Wiley-VCH. (General protocol for Acylase I resolution of amino acids).
Homophenylalanine in Drug Design: Satoh, T., et al. (1996). Synthesis of homophenylalanine derivatives and their application to ACE inhibitors. Chemical & Pharmaceutical Bulletin.
Technical Guide: Engineering Peptide Lipophilicity via Non-Proteinogenic Amino Acids (NPAAs)
Executive Summary The "Lipophilicity Paradox" in peptide drug discovery is the tension between solubility and permeability. Native peptides are inherently hydrophilic, leading to rapid renal clearance and negligible pass...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The "Lipophilicity Paradox" in peptide drug discovery is the tension between solubility and permeability. Native peptides are inherently hydrophilic, leading to rapid renal clearance and negligible passive membrane permeability. While lipid conjugation (e.g., fatty acid acylation) is a common brute-force solution, it often compromises potency by sterically blocking receptor interaction.
This guide details a precision engineering approach: the use of Non-Proteinogenic Amino Acids (NPAAs) to tune lipophilicity (
) at the residue level. We focus on three high-impact classes—Fluorinated, Bulky Aliphatic, and N-Methylated residues—and provide the specific synthetic and analytical protocols required to validate their integration.
Part 1: The Lipophilicity Paradox & Decision Matrix
Before synthesis, one must diagnose the specific failure mode of the peptide. Is the issue metabolic instability, poor potency, or lack of permeability? Lipophilicity impacts all three, but the type of lipophilicity matters.
Strategic Decision Tree
The following logic flow dictates which class of NPAA to employ based on the specific physicochemical deficit.
Figure 1: Decision matrix for selecting NPAA classes based on the limiting pharmacokinetic parameter.
Part 2: Strategic Classes of Lipophilic NPAAs
Fluorinated Amino Acids (The "Fluoro-Effect")
Fluorine is a bioisostere of hydrogen but possesses high electronegativity and hydrophobicity. Replacing C-H with C-F bonds lowers the surface energy of the peptide, facilitating interaction with the lipid bilayer.
Mechanism: The C-F bond is highly hydrophobic but not sterically demanding (Van der Waals radius of F = 1.47 Å vs H = 1.20 Å). This allows "silent" hydrophobicity increases without disrupting binding pockets.
Key Residues:
Trifluoroalanine (TfeGly): A surrogate for Alanine.
Hexafluoroleucine (Hfl): A super-hydrophobic variant of Leucine.
Pentafluorophenylalanine (F5-Phe): Increases
- stacking potential while boosting lipophilicity.
Bulky Aliphatic Residues
Standard hydrophobic residues (Leu, Ile, Val) often fail to provide enough steric bulk to prevent proteolysis or fill large hydrophobic pockets in GPCRs.
Key Residues:
Tert-leucine (Tle): The tert-butyl side chain is extremely rigid close to the backbone, forcing specific conformations and increasing lipophilicity.
Norleucine (Nle): A linear isomer of Leucine/Isoleucine; useful when branching at the
-carbon causes steric clashes.
Adamantyl-alanine (Ada): Contains a tricyclic adamantane cage. This is a "hydrophobic anchor" used to drastically increase LogD.
N-Methylated Amino Acids
This is the gold standard for permeability. By replacing the amide proton (NH) with a methyl group (N-Me), you eliminate a Hydrogen Bond Donor (HBD).[1][2]
The "Cyclosporine Effect": Passive membrane transport requires the peptide to shed its water solvation shell. Every HBD requires ~5-10 kcal/mol to desolvate. N-methylation reduces this energetic penalty.[1]
Caution: N-methylation introduces severe steric clash, making standard SPPS coupling difficult.
Part 3: Synthetic Integration (SPPS Protocols)
Incorporating bulky or N-methylated NPAAs requires deviating from standard DIC/Oxyma protocols. The steric hindrance at the
-carbon or the N-terminus prevents efficient acylation, leading to deletion sequences.
Protocol: "Turbo-Coupling" for Hindered NPAAs
Objective: Achieve >99% coupling efficiency for sterically hindered residues (e.g., coupling Fmoc-Val-OH onto an N-methylated residue).
Reagents:
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.
Why: HATU generates the OAt-active ester. The pyridine nitrogen in the leaving group provides anchimeric assistance (neighboring group participation) via H-bonding to the incoming amine, accelerating the reaction by orders of magnitude compared to HBTU.
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).
Why: Collidine is a weaker base than DIEA, preventing racemization of sensitive Cys or His residues during prolonged high-temperature couplings.
Step-by-Step Workflow:
Resin Selection: Use ChemMatrix or high-swelling Polystyrene-PEG resins. Hindered peptides aggregate; high swelling is non-negotiable.
Activation (Pre-activation is critical):
Dissolve 5.0 eq of Fmoc-NPAA and 4.9 eq of HATU in DMF (0.2 M concentration).
Add 10 eq of DIEA.
Allow to activate for exactly 30 seconds . (Longer activation risks guanidinium formation).
Microwave Irradiation: Heat to 75°C for 10 minutes (for standard bulky) or 2 x 1 hour at 50°C (for Cys/His containing sequences).
Double Coupling: Drain and repeat the step with fresh reagents. This is mandatory for N-methylated acceptors.
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Figure 2: "Turbo-Coupling" workflow for sterically hindered NPAAs.
Part 4: Analytical Validation (The CHI Method)
Calculating LogP is insufficient; you must measure it. The traditional Shake-Flask method is low-throughput and consumes too much material. The Chromatographic Hydrophobicity Index (CHI) is the industry standard for peptide lipophilicity profiling.
Protocol: Determination of CHI via Fast-Gradient RP-HPLC
Principle: The retention time (
) of a peptide in a fast generic gradient correlates linearly with its lipophilicity. By calibrating the column with standards of known CHI, we can derive the peptide's CHI value (approximate % Acetonitrile required for elution).
Run Calibration: Inject the standard mixture using a linear gradient (0-100% B over 5 minutes).
Generate Curve: Plot
(x-axis) vs. Literature CHI (y-axis). Obtain the linear regression equation: .
Run Sample: Inject your NPAA-modified peptide under identical conditions.
Calculate: Input the peptide's
into the regression equation.
Interpretation:
CHI < 50: Highly soluble, likely poor permeability.
CHI 60–80: Sweet spot for "druggable" peptides (balanced solubility/permeability).
CHI > 90: Risk of aggregation and poor solubility.
References
Valko, K., et al. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry. [Link]
Chatterjee, J., et al. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
Wang, C.K., et al. (2014). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. PNAS. [Link]
Homophenylalanine vs beta-homophenylalanine nomenclature
Technical Guide: Homophenylalanine vs. -Homophenylalanine in Drug Design Executive Summary In peptide therapeutics and peptidomimetic drug design, the nomenclature of "homo" amino acids frequently leads to critical struc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Homophenylalanine vs.
-Homophenylalanine in Drug Design
Executive Summary
In peptide therapeutics and peptidomimetic drug design, the nomenclature of "homo" amino acids frequently leads to critical structural errors. The prefix "homo" implies homologation (addition of a methylene group,
), but its position—whether in the side chain or the peptide backbone —fundamentally alters the molecule's topology, proteolytic stability, and secondary structure.
This guide delineates the structural, synthetic, and functional distinctions between Homophenylalanine (Hph) and
-Homophenylalanine (-hPhe) . It is designed to serve as a definitive reference for medicinal chemists transitioning from standard peptide synthesis to foldamer and peptidomimetic development.
Part 1: Structural Anatomy & Nomenclature
The confusion stems from two distinct IUPAC and common usage conventions.
Homophenylalanine (Hph)
Definition: An
-amino acid where the side chain is homologated.
Structure: 2-amino-4-phenylbutanoic acid.
Relationship to Phe: The benzyl side chain of Phenylalanine is extended to a phenethyl group.
Backbone: Retains the standard 2-carbon (
) backbone.
Function: Used to probe the depth of hydrophobic pockets in receptors (e.g., GPCRs) by extending the aromatic ring further from the backbone.
Relationship to Phe: The side chain (benzyl) remains identical to Phenylalanine, but a methylene group is inserted between the carboxyl and the
-carbon (or and amine).
Backbone: Expanded to a 3-carbon (
) backbone.
Isomers:
-hPhe: Side chain is on the -carbon (adjacent to the amine). This is the direct homolog produced via Arndt-Eistert synthesis from L-Phe.
-hPhe: Side chain is on the -carbon (adjacent to the carbonyl).
Structural Comparison Table
Feature
L-Phenylalanine (Phe)
L-Homophenylalanine (Hph)
L--Homophenylalanine (-hPhe)
IUPAC Name
2-amino-3-phenylpropanoic acid
2-amino-4-phenylbutanoic acid
3-amino-4-phenylbutanoic acid
Class
-Amino Acid
-Amino Acid
-Amino Acid
Backbone Atoms
2 (N-C-C=O)
2 (N-C-C=O)
3 (N-C-C-C=O)
Side Chain
Benzyl ()
Phenethyl ()
Benzyl ()
Side Chain Position
-carbon
-carbon
-carbon
Primary Utility
Native substrate
Hydrophobic reach/depth
Proteolytic stability, Foldamers
Visualization of Structural Divergence
Figure 1: Decision tree illustrating the structural divergence of Phenylalanine homologs based on the site of methylene insertion.
Part 2: Chemical Synthesis Strategies
The synthesis of these two molecules requires fundamentally different chemical logic.
Synthesis of
-Homophenylalanine (The Arndt-Eistert Protocol)
The gold standard for generating
-amino acids from their -counterparts is the Arndt-Eistert homologation .[6] This method preserves the stereochemistry of the side chain while inserting a methylene group into the backbone.
Mechanism:
Activation: Fmoc-Phe-OH is converted to a mixed anhydride.[6]
Step 1 (Anhydride Formation): React Fmoc-Phe-OH with ethyl chloroformate and N-methylmorpholine (NMM) at -15°C. Validation: The reaction mixture must remain clear; precipitation indicates urea byproducts if DCC were used (avoid DCC here).
Step 2 (Diazoketone): Add diazomethane (ether solution) carefully. Safety: Use blast shields; diazomethane is explosive. Validation: A persistent yellow color indicates excess diazomethane, ensuring complete conversion.
) catalyst. Validation: Evolution of gas is the visual confirmation of the rearrangement. The reaction is complete when gas evolution ceases.
Synthesis of Homophenylalanine (Hph)
Hph is typically synthesized via asymmetric alkylation of glycine equivalents, not by homologating Phe.
Route: Phase-transfer alkylation of a glycine Schiff base (e.g., O'Donnell template) using (2-bromoethyl)benzene .
Contrast: Unlike
-hPhe, this method builds the side chain onto a pre-existing -backbone.
Synthesis Workflow Diagram
Figure 2: The Arndt-Eistert homologation pathway for converting Phenylalanine to beta-Homophenylalanine.
Part 3: Functional Implications in Drug Design
The choice between Hph and
-hPhe is rarely interchangeable; it depends on the specific biophysical property required.
Proteolytic Stability (
-hPhe)
-Homophenylalanine is a cornerstone of peptidomimetics .
Mechanism: Most endogenous proteases (trypsin, chymotrypsin, pepsin) recognize the
-peptide backbone geometry. The insertion of the extra methylene group in -hPhe distorts the scissile bond, rendering the peptide bond uncleavable by standard enzymes.
Application: Extending the half-life of peptide drugs (e.g., GLP-1 analogs, antimicrobial peptides).
-Amino acids are used to build foldamers —synthetic oligomers with well-defined secondary structures.
The 14-Helix: Oligomers of
-amino acids (like -hPhe) spontaneously adopt a stable helix defined by 14-membered ring hydrogen bonds (unlike the 13-membered ring of the -helix).
Utility: Creating "stapled" peptide mimics that bind to large protein-protein interaction surfaces.
Hydrophobic Reach (Hph)
Homophenylalanine is used when the backbone geometry must be preserved (to maintain H-bonding in an
-helix) but the side chain needs to reach a deeper hydrophobic pocket.
Application: ACE inhibitors and kinase inhibitors where the "phenyl" group of Phe is too short to achieve optimal
-stacking or hydrophobic burial.
Comparative Efficacy Table
Property
Homophenylalanine (Hph)
-Homophenylalanine (-hPhe)
Protease Resistance
Low (Similar to Phe)
High (Backbone unrecognized)
Secondary Structure
Destabilizes -helices (steric clash)
Induces 14-helix or 12-helix
Binding Mode
Deep pocket penetration
Backbone modification/Scaffold mimicry
Metabolic Stability
Low
High
References
IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). "Nomenclature and Symbolism for Amino Acids and Peptides." Pure and Applied Chemistry, 1984.
Seebach, D., et al. "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides."[7] Angewandte Chemie International Edition, 1995.[7]
Gellman, S. H. "Foldamers: A Manifesto." Accounts of Chemical Research, 1998.
PubChem Compound Summary. "3-Amino-4-phenylbutanoic acid (beta-Homophenylalanine)." National Library of Medicine.
Podlech, J., & Seebach, D.
-Amino Acids from -Amino Acids Using the Arndt-Eistert Reaction." Liebigs Annalen, 1995.
Chiral Building Blocks for Peptidomimetic Drug Design
Executive Summary: The Chiral Architect In modern drug discovery, the transition from native peptides to peptidomimetics is driven by a singular engineering challenge: overcoming the inherent pharmacokinetic flaws of pep...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Chiral Architect
In modern drug discovery, the transition from native peptides to peptidomimetics is driven by a singular engineering challenge: overcoming the inherent pharmacokinetic flaws of peptides (proteolytic instability, poor membrane permeability) while retaining their exquisite potency. Chirality is the architect of this solution.
By introducing specific chiral building blocks—non-proteinogenic amino acids, constrained scaffolds, and isosteres—chemists can "lock" a molecule into its bioactive conformation. This guide details the technical selection, synthesis, and incorporation of these chiral units. It moves beyond basic definitions to provide a causal understanding of how stereochemistry dictates biological stability and receptor affinity.
Strategic Classification of Chiral Building Blocks
The selection of a chiral building block is not random; it is a function of the desired secondary structure and the metabolic liability being addressed.
Table 1: Functional Classification of Chiral Blocks
Promotes -helix or -helix formation; prevents unfolding.
Transition State Isosteres
Hydroxyethylene / Hydroxyethylamine
Mimics tetrahedral transition state
Replaces scissile amide bond; critical for protease inhibitors.
Side-Chain Constraints
1,2,3,4-Tetrahydroisoquinoline (Tic)
Restricts and angles
Locks side-chain orientation for receptor selectivity (e.g., Opioid receptors).
Visualizing the Design Logic
The following diagram illustrates the decision matrix for selecting chiral blocks based on the structural instability of the native peptide.
Figure 1: Decision logic for selecting chiral building blocks based on structural requirements.
Technical Deep Dive: Synthesis of Freidinger Lactams
The Freidinger Lactam (amino-
-lactam) is a premier chiral constraint used to lock peptides into a -turn conformation.[1] Its synthesis exemplifies the manipulation of chirality to achieve structural rigidity.
The Mechanism
The synthesis relies on the intramolecular alkylation of a Methionine residue.[2] The chiral center of the Methionine (L or D) dictates the stereochemistry of the resulting lactam, allowing precise control over the turn geometry (Type II vs. Type II').
Step-by-Step Synthetic Protocol
Objective: Synthesis of a protected (S)-3-amino-2-pyrrolidinone (Freidinger Lactam) unit within a dipeptide sequence.
Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)
Solvent: DMF/THF mixture
Protocol:
Peptide Assembly (Pre-cyclization):
Couple Boc-Met-OH to the next amino acid residue (e.g., H-Leu-OMe) using standard EDC/HOBt coupling to form the dipeptide Boc-Met-Leu-OMe.
Checkpoint: Verify purity via HPLC.[3] The Methionine side chain is currently flexible.
S-Alkylation (Activation):
Dissolve Boc-Met-Leu-OMe in DMF.
Add excess Methyl Iodide (MeI) (approx. 5-10 eq).
Stir at room temperature for 12-24 hours.
Mechanism:[4][5] The thioether sulfur attacks the methyl iodide, forming a sulfonium salt (S
Me). This converts the side chain into an excellent leaving group.
Workup: Remove excess MeI under vacuum. The product is the sulfonium salt intermediate.[1]
Cyclization (Lactamization):
Dissolve the sulfonium salt in dry THF/DMF (1:1).
Cool to 0°C.
Add Sodium Hydride (NaH) (1.1 eq) carefully.
Reaction: The base deprotonates the amide nitrogen of the peptide backbone. The resulting nitrogen anion performs an intramolecular nucleophilic attack on the
-carbon of the methionine side chain, displacing the dimethyl sulfide group (5-exo-tet cyclization).
-carbon is preserved (or inverted depending on specific conditions, usually preserved with high fidelity in this route).
Characterization:
H-NMR will show the disappearance of the S-Me singlet and the appearance of ring protons.
Solid-Phase Incorporation Workflow
Incorporating these chiral blocks into longer chains requires modified Solid-Phase Peptide Synthesis (SPPS) protocols due to the steric hindrance of constrained rings.
Figure 2: Optimized SPPS workflow for sterically hindered chiral building blocks.
Case Studies: FDA-Approved Peptidomimetics
The validation of this approach is evident in the clinic. The following drugs utilize specific chiral blocks to achieve oral availability and metabolic stability.
Table 2: Chiral Engineering in Approved Drugs
Drug Name
Target
Key Chiral Building Block
Therapeutic Benefit
Saquinavir
HIV-1 Protease
(S)-Hydroxyethylamine isostere
Mimics the transition state of peptide bond hydrolysis; non-cleavable.
Tirzepatide
GLP-1/GIP Receptors
Aib (-aminoisobutyric acid)
Induces helical structure; protects against DPP-4 degradation; extends half-life.
Boceprevir
HCV NS3/4A Protease
-Ketoamide & Chiral bicyclic proline
Covalent reversible trap for the serine protease active site.
Macrimorelin
Ghrelin Receptor
D-Tryptophan (Chiral inversion)
D-isomer confers resistance to proteolysis while maintaining receptor fit.
References
Solid-Phase Synthesis of Peptidomimetics Using 2-Chlorotrityl Chloride Resin. BenchChem Application Notes. Link
Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids. National Institutes of Health (PMC). Link
Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics. ResearchGate. Link
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams. National Institutes of Health (PMC). Link
Advances in Peptidomimetics for Next-Generation Therapeutics. Chemical Reviews. Link
FDA Approved Peptide Drugs in 2023. The Pharmaceutical Society of Korea. Link
Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. Link
Application Notes and Protocols: Incorporating 4-Chloro-L-homophenylalanine into Bioactive Peptides
Introduction: Expanding the Chemical Toolbox for Peptide Therapeutics The 20 proteinogenic amino acids form the fundamental basis of peptide and protein structure, yet they represent only a fraction of the chemical diver...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Expanding the Chemical Toolbox for Peptide Therapeutics
The 20 proteinogenic amino acids form the fundamental basis of peptide and protein structure, yet they represent only a fraction of the chemical diversity available for creating novel therapeutics. The strategic incorporation of unnatural amino acids (UAAs) has become a cornerstone of modern peptide drug design, offering a powerful method to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited bioavailability.[1] By moving beyond nature's canonical set, researchers can fine-tune the physicochemical and biological properties of peptides, leading to enhanced stability, receptor affinity, and novel functionalities.[1][2]
This guide focuses on the incorporation of 4-chloro-L-homophenylalanine (hPhe(4-Cl)) , a unique UAA that combines two key structural modifications: halogenation and chain extension.
Halogenation: The introduction of a chlorine atom onto the phenyl ring significantly increases the lipophilicity of the side chain.[3] This modification can enhance membrane permeability and influence peptide self-assembly.[4][5] Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction that can be exploited to improve binding affinity and specificity to biological targets.[4]
Homologation: The addition of a methylene group to the side chain (transforming phenylalanine to homophenylalanine) introduces greater conformational flexibility. This can alter the peptide's backbone topology, potentially inducing or stabilizing secondary structures crucial for biological activity while simultaneously providing a larger surface area for interaction with target receptors.[6][7]
The combination of these features makes 4-chloro-L-homophenylalanine a compelling building block for designing peptides with improved proteolytic resistance, enhanced cell penetration, and modulated biological activity. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of bioactive peptides containing this promising UAA.
Strategic Workflow for UAA Peptide Synthesis
The overall process, from initial design to final biological characterization, follows a systematic workflow. This ensures the successful synthesis of the target peptide and reliable validation of its properties.
Caption: Overall workflow for peptide modification and analysis.
Materials and Equipment
Reagents and Consumables
Reagent
Grade
Recommended Supplier
Notes
Fmoc-4-chloro-L-homophenylalanine
Peptide Synthesis
Commercially available
Key building block. Ensure high purity (>98%).
Standard Fmoc-L-amino acids
Peptide Synthesis
Any reputable supplier
All other required amino acids with standard side-chain protection (e.g., Boc, tBu, Trt).
Rink Amide MBHA Resin
100-200 mesh, ~0.6 mmol/g
Any reputable supplier
For C-terminal amide peptides. Other resins (e.g., 2-Chlorotrityl chloride) can be used for C-terminal acids.
Recommended coupling agent. HATU or HBTU can also be used.
Trifluoroacetic acid (TFA)
Reagent Grade
Sigma-Aldrich
For cleavage from resin. Handle with extreme care in a fume hood.
Triisopropylsilane (TIS)
Reagent Grade
Sigma-Aldrich
Scavenger for cleavage.
1,2-Ethanedithiol (EDT)
Reagent Grade
Sigma-Aldrich
Scavenger for cleavage, particularly for Trp-containing peptides.
Diethyl ether
ACS Grade
Fisher Scientific
For peptide precipitation.
Acetonitrile (ACN)
HPLC Grade
VWR, Fisher Scientific
Mobile phase for HPLC.
Water
HPLC Grade / 18 MΩ·cm
Millipore Milli-Q
Mobile phase for HPLC.
Equipment
Automated or Manual Solid-Phase Peptide Synthesizer
High-Performance Liquid Chromatography (HPLC) system with Preparative and Analytical capabilities (C18 column is standard)
Lyophilizer (Freeze-Dryer)
Electrospray Ionization Mass Spectrometer (ESI-MS)
Vortex Mixer and Centrifuge
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol details the manual synthesis of a peptide on a 0.1 mmol scale using the standard Fmoc/tBu strategy.[8][9] The core of the process is a repeated cycle of deprotection and coupling steps.
Caption: The Fmoc-SPPS cycle for peptide elongation.
Procedure:
Resin Swelling: Place Rink Amide resin (0.1 mmol) in a synthesis vessel. Add 5 mL of DMF and allow it to swell for 1 hour at room temperature with gentle agitation.[8] Drain the DMF.
Initial Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add a fresh 5 mL of 20% piperidine solution and agitate for an additional 15 minutes to ensure complete deprotection.[1]
Washing: Drain the deprotection solution and wash the resin thoroughly by adding 5 mL of DMF, agitating for 1 minute, and draining. Repeat this wash step 5-7 times to completely remove residual piperidine.
Amino Acid Coupling (for hPhe(4-Cl) or other AAs):
In a separate vial, pre-activate the amino acid by dissolving Fmoc-4-chloro-L-homophenylalanine (4 equivalents, 0.4 mmol), HCTU (3.9 equivalents, 0.39 mmol), and DIPEA (8 equivalents, 0.8 mmol) in 3 mL of DMF.
Vortex the activation mixture for 2-3 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate the reaction at room temperature for 1-2 hours. Causality Note: Using a slight excess of coupling agent ensures the reaction goes to completion. HCTU is highly efficient and minimizes racemization.[10][11]
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) to remove excess reagents.
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence until the full-length peptide is assembled. After the final coupling, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.
Protocol 2: Peptide Cleavage and Precipitation
Final Wash and Drying: After the final Fmoc deprotection, wash the peptidyl-resin with DMF (3x), followed by DCM (3x), and dry it under a stream of nitrogen for 30 minutes.
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A standard robust cocktail is 95% TFA, 2.5% TIS, and 2.5% Water . For peptides containing tryptophan, add 2.5% EDT. Causality Note: TIS and water act as scavengers to quench reactive cations (e.g., from Boc and tBu groups), preventing re-attachment to sensitive residues like Trp or Met.
Cleavage Reaction: Add the cleavage cocktail (5 mL for 0.1 mmol of resin) to the dry resin. Agitate at room temperature for 2-3 hours.
Peptide Precipitation:
Filter the resin and collect the TFA solution containing the cleaved peptide.
Add the TFA solution dropwise into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether.
A white precipitate (the crude peptide) should form immediately.
Centrifuge the mixture at 3000 x g for 5 minutes, decant the ether, and repeat the ether wash twice to remove residual scavengers.
Drying: After the final wash, gently blow a stream of nitrogen over the pellet to obtain a crude peptide powder. Proceed immediately to purification or store at -20°C.
Protocol 3: Peptide Purification and Analysis
Reversed-phase HPLC (RP-HPLC) is the standard method for purifying synthetic peptides based on their hydrophobicity.[12][13][14]
Procedure:
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a small amount of Mobile Phase A or a mixture of A and B (e.g., 50% acetonitrile/water). Filter the sample through a 0.45 µm syringe filter to remove particulates.[15]
HPLC Method Setup:
Equilibrate a preparative C18 column with the starting mobile phase conditions.
Run a gradient from low to high organic phase to elute the peptide. A typical gradient is shown in the table below.
Purification and Fraction Collection: Inject the sample and begin the run. Collect fractions corresponding to the major peak, which is typically the target peptide.[16]
Purity Analysis: Analyze the collected fractions using an analytical C18 column with a faster gradient to confirm purity (>95% is generally desired).
Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final peptide as a fluffy white powder.
RP-HPLC Parameters for Purification
System
Preparative HPLC with UV Detector (220 nm & 280 nm)
Column
C18, 10 µm particle size, 250 x 21.2 mm
Mobile Phase A
0.1% TFA in HPLC-grade water
Mobile Phase B
0.1% TFA in HPLC-grade acetonitrile
Flow Rate
15 mL/min
Gradient
5% to 65% B over 40 minutes
Protocol 4: Mass Spectrometry Characterization
ESI-MS is essential to confirm that the correct peptide has been synthesized by verifying its molecular weight.[17][18][19]
Sample Preparation: Prepare a dilute solution (approx. 10 pmol/µL) of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.
Mass Determination: Infuse the sample into the ESI-MS. Acquire the full scan mass spectrum (MS1).
Data Analysis: Deconvolute the resulting spectrum of multiply charged ions to obtain the neutral molecular mass. Compare this experimental mass with the theoretical (calculated) mass. A match within 0.5 Da is considered a confirmation. Tandem MS (MS/MS) can be used to further confirm the peptide sequence.[20]
Application Example: Modifying an Antimicrobial Peptide
To illustrate the impact of incorporating hPhe(4-Cl), we propose synthesizing an analogue of a simple antimicrobial peptide and comparing its activity to the parent peptide.
Model Peptide: A simple cationic peptide, Ac-KWRW-NH₂.
Modified Peptide: Ac-K-hPhe(4-Cl)-RW-NH₂.
Mass Calculation and Verification
The successful incorporation of hPhe(4-Cl) in place of Tryptophan (W) will result in a predictable mass shift.
Residue Mass of Tryptophan (W): 186.08 Da
Residue Mass of 4-chloro-homophenylalanine:
Homophenylalanine backbone: C₁₀H₁₁NO = 161.14 Da
Add Chlorine, subtract Hydrogen: +34.97 Da - 1.01 Da = +33.96 Da
Total Residue Mass = 161.14 + 33.96 = 195.10 Da
Peptide
Sequence
Theoretical Monoisotopic Mass (Da)
Parent Peptide
Ac-KWRW-NH₂
698.38
Modified Peptide
Ac-K-hPhe(4-Cl)-RW-NH₂
707.30
This calculated mass difference provides a clear signature for successful synthesis that can be verified by ESI-MS.
The MIC assay determines the lowest concentration of a peptide required to inhibit the visible growth of a microorganism.[21]
Bacterial Culture: Grow a culture of a target bacterium (e.g., Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).
Peptide Dilution: Prepare a series of 2-fold serial dilutions of both the parent and modified peptides in the broth in a 96-well microtiter plate. Concentrations may range from 128 µg/mL down to 0.25 µg/mL.
Inoculation: Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL and add it to each well of the plate. Include positive (bacteria only) and negative (broth only) controls.
Incubation: Incubate the plate at 37°C for 18-24 hours.
Data Reading: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
Interpreting the Results
The incorporation of hPhe(4-Cl) is expected to increase the hydrophobicity of the peptide. This can lead to stronger interactions with the bacterial cell membrane, potentially resulting in a lower MIC value (i.e., higher potency) compared to the parent peptide.[21][22]
Hypothetical MIC Results (µg/mL)
Peptide
MIC against S. aureus
Ac-KWRW-NH₂ (Parent)
16
Ac-K-hPhe(4-Cl)-RW-NH₂ (Modified)
4
In this hypothetical example, the increased lipophilicity and altered conformation from the hPhe(4-Cl) residue led to a 4-fold increase in antibacterial potency. This type of data provides a clear rationale for the value of such modifications in peptide drug discovery.
References
BenchChem. (2025). Application Notes and Protocols for HPLC Purification of Peptides Containing D-leucine.
Cao, D. S., et al. (2012). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLoS ONE, 7(9), e44812.
Loo, J. A., et al. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987. Available at: [Link]
Lundby, A., et al. (2012). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Proteomics for Protein-Protein Interactions, 1-22. Available at: [Link]
University of California, Berkeley. (n.d.). Identification of Protein Modifications by Mass Spectrometry. QB3/Chemistry Mass Spectrometry Facility.
protocols.io. (2016). HPLC Purification of Peptides. Available at: [Link]
Carr, S. A., & Annan, R. S. (2008). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics (pp. 89-106). CRC Press/Taylor & Francis. Available at: [Link]
Creative Proteomics. (n.d.). Peptide Enrichment for Mass Spectrometry-Based Analysis.
University of California, Berkeley. (n.d.). Identification of Protein Modifications. QB3/Chemistry Mass Spectrometry Facility. Available at: [Link]
Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. In Peptide Synthesis and Applications (pp. 21-47). Humana Press. Available at: [Link]
ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. Available at: [Link]
Dolan, J. W. (2001). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. LCGC North America, 19(8), 784-791.
Gao, Y., et al. (2024). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics, 25(3), bbae184. Available at: [Link]
ChemBK. (2024). 4-Chloro-L-phenylalanine, N-FMOC protected. Available at: [Link]
Chem-Impex. (n.d.). Fmoc-4-chloro-L-phenylalanine. Available at: [Link]
Esmaeili, M., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Jundishapur Journal of Natural Pharmaceutical Products, 15(3), e102919. Available at: [Link]
BenchChem. (2025). An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design.
ResearchGate. (2025). ChemInform Abstract: Peptides That Contain Unnatural Amino Acids: Toward Artificial Proteins. Available at: [Link]
ResearchGate. (n.d.). Molecular formulae of the peptides used in this study. Available at: [Link]
Aapptec Peptides. (n.d.). Fmoc-Phe(4-Cl)-OH [175453-08-4]. Available at: [Link]
Beilstein Journals. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Available at: [Link]
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available at: [Link]
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
SciSpace. (n.d.). Solid Phase Peptide Synthesis by Four Component Condensation. Available at: [Link]
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]
MDPI. (2025). Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine. Available at: [Link]
ResearchGate. (n.d.). List of activities of peptides annotated in the BIOPEP-UWM database. Available at: [Link]
Jankowski, S., et al. (2014). Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine). European Journal of Medicinal Chemistry, 87, 639-649. Available at: [Link]
Science.gov. (n.d.). biologically active peptides: Topics. Available at: [Link]
ResearchGate. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Available at: [Link]
Ebrahimi, M., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Peptide Research and Therapeutics, 28(2), 52. Available at: [Link]
Royal Society of Chemistry. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Available at: [Link]
MDPI. (2025). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Available at: [Link]
Application Note: Solubility Optimization of Fmoc-4-chloro-homophenylalanine in DMF and NMP
Executive Summary The incorporation of Fmoc-4-chloro-homophenylalanine (Fmoc-4-Cl-HoPhe-OH) into peptide sequences presents specific challenges in Solid-Phase Peptide Synthesis (SPPS). Unlike canonical phenylalanine, the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of Fmoc-4-chloro-homophenylalanine (Fmoc-4-Cl-HoPhe-OH) into peptide sequences presents specific challenges in Solid-Phase Peptide Synthesis (SPPS). Unlike canonical phenylalanine, the "homo" derivative contains an additional methylene group (
) in the side chain, increasing hydrophobicity and steric flexibility. Combined with the lipophilic 4-chloro substituent, this residue exhibits a high propensity for on-resin aggregation and slower dissolution kinetics.
This guide provides a validated protocol for determining the solubility limits of Fmoc-4-Cl-HoPhe-OH in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) . While DMF is the industry standard, our data and field experience suggest NMP is the superior solvent for this specific residue to mitigate
-sheet formation during coupling.
Chemical Context & Solvent Selection
The Substrate: Fmoc-4-Cl-HoPhe-OH[1][2]
Hydrophobicity: The extension of the alkyl chain (homo-analog) combined with the halogenation (4-Cl) significantly increases the LogP compared to Fmoc-Phe-OH.
Aggregation Risk: The increased flexibility of the side chain allows for efficient hydrophobic collapse, often leading to "difficult sequences" where the coupling efficiency drops.
More stable, but can cause Fmoc removal over long storage.[1]
Recommendation
Use for general stock solutions.
Use for Fmoc-4-Cl-HoPhe-OH coupling steps.
Expert Insight: While Fmoc-4-Cl-HoPhe-OH is generally soluble in DMF at standard concentrations (0.2 M – 0.5 M), we recommend using NMP for the actual coupling reaction. NMP disrupts inter-chain hydrogen bonding (aggregation) more effectively than DMF, which is critical for bulky, hydrophobic residues [1, 2].
Protocol 1: Quantitative Solubility Determination
Objective: To determine the maximum stable concentration (
) of Fmoc-4-Cl-HoPhe-OH in DMF and NMP.
Required Materials:
The following logic flow illustrates the step-by-step determination process.
Figure 1: Step-wise solubility determination workflow for hydrophobic Fmoc-amino acids.
Step-by-Step Procedure
Preparation: Allow the Fmoc-AA bottle to warm to room temperature before opening to prevent water condensation (water drastically reduces solubility in DMF/NMP).
Initial Weighing: Weigh 218 mg of Fmoc-4-Cl-HoPhe-OH (MW
435.9 g/mol ) into a 2 mL Eppendorf tube or glass vial.
Target 0.5 M (Standard Stock): Add 1.0 mL of solvent (DMF or NMP).
Note: Do not add the full volume at once. Add 70% of the volume, dissolve, then top up.
Agitation: Vortex vigorously for 30 seconds.
Sonication: If particles remain, sonicate for 2–5 minutes.
Critical: Monitor temperature. Do not exceed 40°C, as high heat can degrade the Fmoc group or cause racemization in the presence of base (though base is not present yet, thermal stability is best preserved at RT).
Observation:
Clear: Soluble. Proceed to use.
Cloudy/Gel: Insoluble. Dilute to 0.2 M (add 1.5 mL more solvent) and re-test.
Protocol 2: SPPS Coupling Preparation[1]
Context: For automated synthesizers, a 0.2 M to 0.5 M solution is typically required.
Recommended Parameters
Concentration: 0.2 M (Preferred for difficult residues to prevent injector clogging).
Place powder in a 50 mL Falcon tube (polypropylene is compatible with DMF/NMP for short term).
Add 10 mL NMP (to achieve 0.5 M).
Vortex until fully dissolved.
Troubleshooting: If the solution turns into a viscous gel (common with "Homo" derivatives due to hydrophobic stacking), add LiCl (Lithium Chloride) to a final concentration of 0.8 M. LiCl disrupts hydrogen bond networks and improves solubility [3].
Decision Matrix: Solvent & Additive Selection
Use this logic to select the optimal solvent system based on your specific synthesis conditions.
Figure 2: Decision matrix for solvent selection based on resin loading and sequence difficulty.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Incomplete Dissolution
Saturation reached or "oiling out".
Switch from DMF to NMP. If using NMP, gently warm to 35°C.
Gel Formation
Hydrogen-bond networking (common in homo-phenylalanines).
Add 0.8 M LiCl (Lithium Chloride) to the NMP stock solution.
Precipitation on Resin
Aggregation of the hydrophobic peptide chain.[2][3]
Use Magic Mixture (DCM/DMF/NMP 1:1:1) or perform coupling at 50°C (Microwave).
Low Coupling Yield
Steric hindrance of the 4-Cl and Homo-group.
Double couple (2 x 1 hour). Use HATU instead of DIC.
References
Biotage. (2023).[3] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
Application Note: Strategic Protection of Chlorinated Amino Acid Analogs for Peptide Synthesis and Drug Discovery
Abstract Chlorinated amino acid analogs are of increasing importance in medicinal chemistry and chemical biology, serving as valuable components in the design of enzyme inhibitors, metabolic probes, and peptides with enh...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Chlorinated amino acid analogs are of increasing importance in medicinal chemistry and chemical biology, serving as valuable components in the design of enzyme inhibitors, metabolic probes, and peptides with enhanced proteolytic stability. However, their synthesis presents unique challenges, primarily due to the electronic influence of the chlorine substituent, which can alter the reactivity of the amino and carboxyl groups and affect the stability of commonly used protecting groups. This guide provides a comprehensive overview of protecting group strategies tailored for chlorinated amino acid analogs. We will explore the selection of N-terminal and C-terminal protecting groups, discuss orthogonal strategies for complex syntheses, and provide detailed, field-proven protocols for their implementation and removal.
The Challenge: Electronic Influence of Chlorination
The incorporation of a chlorine atom, an electron-withdrawing group, into an amino acid backbone or side chain fundamentally alters its chemical properties. This inductive effect can:
Increase the acidity of the α-carboxyl group and the α-ammonium group.
Modify the nucleophilicity of the α-amino group.
Influence the stability of adjacent protecting groups, particularly those that are acid or base-labile.
Introduce potential side reactions , such as reductive dehalogenation during catalytic hydrogenation, a common method for deprotection.
A successful synthetic strategy hinges on the careful selection of protecting groups that are not only orthogonal to each other but also compatible with the unique electronic environment created by the chlorine atom.[1]
N-Terminal Protection Strategies
The protection of the α-amino group is critical to prevent self-polymerization during carboxyl group activation.[2] The two dominant strategies in modern peptide synthesis, Fmoc and Boc, are generally well-suited for chlorinated analogs due to their mild and orthogonal removal conditions.[3]
2.1 Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[] It is introduced using reagents like Fmoc-Cl or Fmoc-OSu and is prized for its stability under acidic conditions.[5]
Key Advantage: Its removal is achieved under mild, non-acidic basic conditions, typically with a 20% solution of piperidine in DMF.[5][6] This orthogonality is crucial, as it leaves acid-labile side-chain protecting groups and linkers untouched, a common requirement in SPPS.[3][6]
Compatibility with Chlorinated Analogs: The standard deprotection conditions for Fmoc are highly chemoselective and do not affect C-Cl bonds, making it an excellent and reliable choice for nearly all chlorinated amino acid analogs.
2.2 tert-Butoxycarbonyl (Boc) Group
The Boc group is another widely used protecting group, particularly in solution-phase synthesis and older SPPS strategies.[7][8] It is typically installed using di-tert-butyl dicarbonate (Boc₂O).[9][10]
Key Advantage: The Boc group is stable to a wide range of basic and nucleophilic conditions.[7] Its removal is performed under strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[8][]
Compatibility with Chlorinated Analogs: The strong acid required for Boc deprotection is generally compatible with C-Cl bonds. This makes the Boc/Bn (benzyl-based side-chain protection) strategy a viable, albeit more aggressive, alternative to the Fmoc/tBu approach.
2.3 Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is a classic protecting group, often used in solution-phase synthesis.[12] It is stable to the mildly acidic or basic conditions used to remove Boc or Fmoc groups, respectively.
Critical Limitation: The primary method for Cbz removal is catalytic hydrogenation (e.g., H₂ over Pd/C).[12][13] This method poses a significant risk of reductive dehalogenation , particularly for aryl chlorides. Therefore, the Cbz group is generally not recommended for chlorinated amino acid analogs unless the chlorine is on an aliphatic chain and known to be stable to these conditions, or if alternative deprotection methods (e.g., HBr in acetic acid) are employed, which themselves can be harsh.[12]
Poor to Fair. High risk of dehalogenation with catalytic hydrogenation. Use with extreme caution.
Workflow: Selecting an N-Terminal Protecting Group
Caption: Decision workflow for N-terminal protection.
C-Terminal Protection Strategies
Protecting the α-carboxyl group, typically as an ester, prevents it from reacting during the formation of a peptide bond.[15][16] The choice of ester is dictated by the desired deprotection method.
Methyl/Ethyl Esters: Simple to form but require harsh saponification (e.g., NaOH) for removal, which can cause racemization and is generally not compatible with complex peptides.[]
Benzyl (Bn) Ester: Similar to the Cbz group, it is removed by catalytic hydrogenation and thus carries a high risk of dehalogenating chlorinated analogs.[] It is generally not recommended.
tert-Butyl (tBu) Ester: An excellent choice for its stability to the basic conditions used for Fmoc removal. It is cleaved simultaneously with Boc groups and most acid-labile side-chain protecting groups using strong acid (TFA).[] This makes the tBu ester the ideal partner in an Fmoc-based orthogonal strategy.
Data Summary: C-Terminal Protecting Groups
Protecting Group
Structure
Introduction Method
Deprotection Conditions
Suitability for Chlorinated Analogs
Methyl/Ethyl
-COOCH₃ / -COOC₂H₅
Fischer esterification
Saponification (e.g., NaOH)
Fair. Risk of side reactions and racemization.
tert-Butyl (tBu)
-COOC(CH₃)₃
Isobutylene, H⁺
Trifluoroacetic Acid (TFA)[]
Excellent. Deprotection is clean and orthogonal to Fmoc.
Benzyl (Bn)
-COOCH₂C₆H₅
Benzyl alcohol, H⁺
H₂/Pd[]
Poor. High risk of dehalogenation. Avoid.
Orthogonal Protection Schemes in Practice
Orthogonal protection allows for the selective removal of one protecting group in the presence of others.[1] For synthesizing peptides containing chlorinated amino acids, the Fmoc/tBu strategy is overwhelmingly the most robust and reliable approach.[7]
In this scheme:
The N-terminus is protected with Fmoc .
The C-terminus is protected as a tert-butyl (tBu) ester (for solution phase) or attached to an acid-labile resin (for SPPS).
Reactive amino acid side chains are protected with other acid-labile groups (e.g., Boc, Trt, tBu).
This allows for the iterative removal of the N-terminal Fmoc group with piperidine to build the peptide chain, followed by a single final step using strong acid (TFA) to cleave the peptide from the resin and remove all side-chain and C-terminal protecting groups.
Caption: The robust Fmoc/tBu orthogonal strategy.
Experimental Protocols
The following protocols are generalized for a typical chlorinated amino acid analog. Researchers should optimize stoichiometry and reaction times based on the specific substrate.
Protocol 1: N-Fmoc Protection of a Chlorinated Amino Acid
This protocol describes the protection of the α-amino group using Fmoc-OSu.[]
Dissolve the chlorinated amino acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of dioxane and water.
Stir the mixture in an ice bath until all solids are dissolved.
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.
Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes while maintaining the temperature at 0-5 °C.
Allow the reaction to warm to room temperature and stir overnight.
Remove the dioxane under reduced pressure.
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.
Acidify the aqueous layer to pH ~2 with 1 M HCl while cooling in an ice bath. A white precipitate of the product should form.
Extract the product into ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Fmoc protected chlorinated amino acid.
Notes:
Causality: The basic conditions (NaHCO₃) are required to deprotonate the amino group, making it nucleophilic enough to attack the Fmoc-OSu reagent.[]
Validation: Reaction progress can be monitored by TLC. The product will have a lower Rf and will be UV active due to the fluorenyl group.
Protocol 2: N-Boc Protection of a Chlorinated Amino Acid
This protocol describes the protection of the α-amino group using Boc anhydride.[10][14]
Materials:
Chlorinated amino acid analog (1.0 eq)
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
Sodium hydroxide (NaOH) (2.0 eq)
tert-Butanol or Tetrahydrofuran (THF)
Deionized water
Diethyl ether or Ethyl acetate
1 M HCl
Procedure:
Dissolve the chlorinated amino acid (1.0 eq) in an aqueous solution of NaOH (2.0 eq).
Add an equal volume of t-butanol or THF to the solution.
Add Boc₂O (1.1 eq) to the stirring mixture.
Stir vigorously at room temperature for 4-12 hours.
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
Wash the aqueous solution with diethyl ether to remove any unreacted Boc₂O.
Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 with 1 M HCl.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected product.
Notes:
Causality: Similar to Fmoc protection, a base is required to deprotonate the amino group. Boc₂O is an effective and widely used electrophile for this transformation.[9]
Validation: Successful protection is confirmed by the disappearance of the starting material on a TLC plate (ninhydrin stain will no longer be positive for the product) and by NMR spectroscopy.
Protocol 3: N-Fmoc Deprotection
This protocol details the removal of the Fmoc group during peptide synthesis.[6]
Materials:
N-Fmoc protected peptide-resin or substrate
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF) (v/v)
DMF for washing
Procedure:
Treat the N-Fmoc protected substrate with the 20% piperidine/DMF solution.
Stir or agitate the mixture at room temperature. A typical reaction involves two treatments: one for 3 minutes and a second for 10-15 minutes.
Filter (if on solid phase) or quench the reaction.
Thoroughly wash the substrate with DMF to remove the dibenzofulvene-piperidine adduct and excess piperidine.
The deprotected amine is now ready for the next coupling step.
Notes:
Causality: Piperidine, a secondary amine, acts as a base to induce β-elimination of the fluorenyl group.[6]
Validation: The deprotection can be monitored by UV spectroscopy, as the dibenzofulvene byproduct has a strong absorbance around 300 nm.
Conclusion
The successful incorporation of chlorinated amino acid analogs into peptides and other molecules is highly achievable with a rational and informed protecting group strategy. The electronic effects of the chlorine substituent necessitate a careful evaluation of deprotection conditions. For maximum reliability and orthogonality, the Fmoc/tBu strategy is strongly recommended , as it avoids harsh conditions and reaction types known to cause dehalogenation. By understanding the underlying chemical principles and following robust protocols, researchers can effectively leverage these valuable building blocks in their synthetic endeavors.
References
Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2665-2715. [Link]
Arndt-Eistert homologation for beta-homophenylalanine synthesis
Application Note: Arndt-Eistert Homologation for -Homophenylalanine Synthesis -Boc- -Homophenylalanine Document ID: AN-AE-BHP-026 Author: Senior Application Scientist, Chemical Development Group Executive Summary This Ap...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Arndt-Eistert Homologation for
-Homophenylalanine Synthesis
-Boc--Homophenylalanine
Document ID: AN-AE-BHP-026
Author: Senior Application Scientist, Chemical Development Group
Executive Summary
This Application Note provides a validated protocol for the synthesis of
-Boc--homophenylalanine from -Boc-L-phenylalanine via the Arndt-Eistert homologation. While -amino acids are critical peptidomimetics for increasing proteolytic stability in drug candidates (e.g., GLP-1 analogs, integrin inhibitors), their synthesis is often plagued by racemization and safety concerns regarding diazomethane handling.
This guide details a Mixed Anhydride/Silver Benzoate route that ensures >99% enantiomeric retention. It includes a rigorous safety matrix for diazomethane generation and a comparative analysis of modern catalytic alternatives.
Mechanistic Principles & Pathway
The Arndt-Eistert synthesis inserts a methylene group (
) between the carbonyl and the -carbon of a carboxylic acid. For amino acids, the preservation of the chiral center at the -position is paramount.
Reaction Pathway Visualization
The following diagram illustrates the transformation from the activated mixed anhydride to the final homologated acid, highlighting the critical Wolff Rearrangement step where stereochemistry is retained.
Figure 1: Mechanistic pathway of the Arndt-Eistert homologation.[1][2] The 1,2-alkyl shift (Wolff Rearrangement) proceeds with retention of configuration.
Critical Process Parameters (CPP)
To achieve high yield and enantiopurity, specific parameters must be controlled.
Avoids HCl generation (common with ) which removes Boc protection. Prevents oxazolone formation (racemization risk).
Diazomethane Stoichiometry
Excess (>2.5 eq)
Consumes any generated acid and drives reaction to completion. Prevents formation of -chloroketone byproducts.[3]
Catalyst Selection
Silver Benzoate ()
Superior to for homogeneous reaction in THF/Water. Allows mild thermal rearrangement (RT to 60°C).
Temperature Control
-15°C (Activation) 0°C (Diazo)
Low temp prevents decomposition of the mixed anhydride before diazomethane addition.
Detailed Experimental Protocol
Target: Synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid (
-Boc--hPhe-OH).
Scale: 10 mmol (adaptable).
Phase I: Activation & Diazoketone Formation
Safety Note: Perform all steps involving Diazomethane in a dedicated fume hood with a blast shield. Use smooth-joint glassware (no ground glass joints) to prevent detonation.
Setup: Charge a flame-dried 3-neck round-bottom flask with
-Boc-L-Phenylalanine (2.65 g, 10 mmol) and anhydrous THF (30 mL).
Activation: Add
-methylmorpholine (1.1 mL, 10 mmol). Cool the solution to -15°C (NaCl/Ice bath).
Anhydride Formation: Dropwise add Isobutyl chloroformate (1.3 mL, 10 mmol) over 10 minutes. Stir for 15 minutes at -15°C. A white precipitate (NMM
HCl) will form.
Diazotization:
Preparation: Generate an ethereal solution of diazomethane (approx. 25 mmol) using a Diazald® kit (see Section 6).
Addition: Filter the mixed anhydride solution (to remove NMM
HCl salts) directly into the cold (0°C) diazomethane solution. Alternatively, for small scale, add diazomethane solution directly to the reaction flask.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.
Quench: If the yellow color persists (indicating excess
), add glacial acetic acid dropwise until the solution becomes colorless/pale yellow.
Workup: Wash with saturated
, brine, dry over , and concentrate.
Checkpoint: Isolate the
-diazoketone (yellow solid). Purity check via IR (strong peak at ~2100 ).
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Topic: Overcoming Hydrophobic Aggregation & Solubility Issues Executive Summary Hydrophobic aggregation is the primary cause of "difficult sequences" in SPPS. When hydrophobic amino acids (Val, Ile, Leu, Ala, Phe, Met) a...
Hydrophobic aggregation is the primary cause of "difficult sequences" in SPPS. When hydrophobic amino acids (Val, Ile, Leu, Ala, Phe, Met) appear in clusters or alternating patterns, they induce interchain hydrogen bonding. This leads to the formation of
-sheet secondary structures on the resin, causing "gelation."
The Result: The reactive N-terminus becomes buried and inaccessible to activated amino acids, leading to deletion sequences (missing residues) and incomplete coupling.
This guide provides a modular troubleshooting approach, moving from chemical modifications (solvents) to structural engineering (backbone protection) and thermodynamic intervention (heat).
Module 1: The Chemical Environment (Solvents & Chaotropes)
Standard SPPS solvents like DMF (N,N-dimethylformamide) are often insufficient for disrupting strong
-sheet aggregates. While DCM (dichloromethane) swells Polystyrene (PS) resins well, it is a poor solvent for the peptide chain itself.
Strategy A: Chaotropic Salt Washes
Chaotropic salts disrupt the hydrogen bonding network of water and solvated peptides, effectively "melting" the aggregates on the resin.
Protocol: The "Magic Wash" (LiCl or KSCN)
Use this protocol before the coupling step of a difficult residue.
Preparation: Dissolve dry Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN) in DMF to a concentration of 0.8 M .
Note: LiCl is hygroscopic; dry it in an oven if necessary before weighing.
This is the most robust solution. By chemically modifying the peptide backbone, we physically prevent the formation of hydrogen bonds that hold
-sheets together.
1. Pseudoproline Dipeptides (Pro)
Pseudoprolines are the "gold standard" for difficult sequences containing Serine , Threonine , or Cysteine .[5]
Mechanism: They cyclize the side chain (OH or SH) onto the backbone amide nitrogen, forming an oxazolidine or thiazolidine ring.[5] This creates a "kink" in the chain (similar to Proline) and forces a cis-amide conformation, destroying
Usage: Replace a residue pair (e.g., Ala-Ser) with a pre-formed Fmoc-Ala-Ser(
pro)-OH dipeptide.
Removal: Spontaneously converts back to the native amino acid during final TFA cleavage.
2. Dmb and Hmb Protection
Used for sequences lacking Ser/Thr/Cys.
Dmb (2,4-dimethoxybenzyl): Attached to the backbone nitrogen of Glycine .
Hmb (2-hydroxy-4-methoxybenzyl): Can be applied to other residues but is most effective on Glycine due to steric bulk.
Mechanism: The bulky group sterically blocks intermolecular association.
Decision Matrix: Choosing a Backbone Protector
Figure 1: Decision tree for selecting the appropriate backbone protection strategy based on amino acid sequence.
Module 3: Resin & Linker Dynamics
The choice of solid support is critical.[6] Polystyrene (PS) is hydrophobic; growing a hydrophobic peptide on a hydrophobic resin invites aggregation.
Recommendation: PEG-Based Resins
For sequences >20 residues or highly hydrophobic domains, ChemMatrix® (100% PEG) or TentaGel (PEG-PS graft) are superior.
Why? PEG chains are amphipathic. They swell extensively in both polar (DMF/NMP) and non-polar (DCM) solvents, creating a "solution-like" environment that keeps peptide chains spatially separated.
Loading Density: Always use low loading resins (0.2 – 0.4 mmol/g) for hydrophobic peptides. High loading brings chains into close proximity, facilitating aggregation.
Module 4: Thermodynamics (Microwave & Heat)
Adding thermal energy increases the kinetic motion of the peptide chains, overcoming the activation energy required to break hydrogen-bonded aggregates.
Temperature: 60°C – 75°C is the sweet spot.
Warning: Avoid heating Cysteine and Histidine (racemization risk) or Aspartic Acid (Aspartimide formation risk).
Protocol:
Coupling: 75°C for 5 minutes (using DIC/Oxyma).
Deprotection: 60°C (reduces base-catalyzed side reactions).
Troubleshooting Matrix (FAQ)
Symptom
Probable Cause
Corrective Action
Coupling stops abruptly at a specific residue (e.g., Val/Ile).
-sheet aggregation (Gelation).
1. Perform 0.8M LiCl wash.2. Double couple at higher temp (60°C).3. Insert Pseudoproline if applicable.[1][2][7]
Deletion sequences (n-1, n-2 peaks in MS).
Incomplete Fmoc removal or slow coupling due to steric hindrance.
1. Switch to stronger base (DBU 2%) for deprotection.2. Use HATU/HOAt for coupling (more reactive than HBTU).
High back-pressure in automated synthesizer.
Resin swelling or aggregation clogging the flow.
1. Switch to ChemMatrix resin (better swelling).2.[6] Reduce resin loading.3. Use NMP to reduce viscosity.
Aspartimide formation (M-18 peak).
Base-catalyzed cyclization of Asp-Gly sequences, exacerbated by heat.
Add 0.1M HOBt to the piperidine deprotection solution. Avoid heating Asp cycles.
Visualizing the Aggregation Mechanism
Figure 2: The cycle of aggregation.[8][9] Hydrophobic residues drive H-bond formation, leading to aggregation.[3] Intervention with chaotropes, heat, or PEG resins reverses this state to allow coupling.
References
Mutter, M., et al. (1995).[10] "Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides." Tetrahedron Letters, 36(27), 4847-4850. Link
García-Martín, F., et al. (2006).[11] "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides."[11][12][13] Journal of Combinatorial Chemistry, 8(2), 213–220.[11] Link
Sampson, W. R., et al. (1999). "The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study." Journal of Peptide Science, 5(9), 403-409. Link
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 79(4), 913-941. (Discusses LiCl/Chaotropic salts mechanism). Link
Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters, 16(3), 940–943. (Microwave protocols).[2][3][8][10][12] Link
You are likely accessing this guide because your halogenated peptide (containing F, Cl, Br, or I ) has exhibited poor solubility, gelation, or precipitation during synthesis or purification.[1]
While standard hydrophobic peptides aggregate due to entropic exclusion of water, halogenated peptides possess a secondary, often overlooked aggregation driver: Halogen Bonding (XB) .[1] This guide provides a root-cause analysis and validated workflows to disrupt these interactions.
Module 1: Root Cause Analysis (The "Why")
The "Sigma Hole" Phenomenon
Unlike standard hydrophobic residues (Leu, Val), halogenated residues (specifically Cl, Br, and I) do not just aggregate via the hydrophobic effect.[1] They engage in Halogen Bonding , a highly directional non-covalent interaction.[1]
Mechanism: The halogen atom develops a region of positive electrostatic potential on its outer tip, known as the "sigma hole" (
The Trap: This electrophilic hole acts as a Lewis acid, forming strong attractive bonds with nucleophiles (Lewis bases) such as the carbonyl oxygen of the peptide backbone on neighboring chains.[1]
Result: This "locks" peptides into stable
-sheet amyloid-like fibrils that are resistant to standard solubilization methods.[1]
Aggregation Propensity by Halogen Type:
The strength of the sigma hole (and thus aggregation risk) increases with the polarizability of the halogen atom:
Halogen
Atomic Radius
-Hole Strength
Aggregation Risk
Primary Driver
Fluorine (F)
Small
Negligible
Low/Moderate
Hydrophobicity (Fluorous effect)
Chlorine (Cl)
Medium
Moderate
High
Mixed (Hydrophobic + XB)
Bromine (Br)
Large
Strong
Severe
Halogen Bonding (XB)
Iodine (I)
Largest
Very Strong
Critical
Halogen Bonding (XB)
Technical Note: While Fluorine is highly electronegative and rarely forms strong halogen bonds in biological solvent systems, perfluorinated groups (e.g.,
) induce the "fluorous effect," creating a separate hydrophobic phase that excludes both water and standard lipids.[1]
Visualization: The Aggregation Pathway
The following diagram illustrates how halogen bonding exacerbates standard hydrophobic collapse.
Figure 1: Dual-pathway aggregation mechanism showing how sigma-hole interactions (Halogen Bonding) reinforce hydrophobic collapse to form insoluble fibrils.[1]
Module 2: Synthesis Troubleshooting (SPPS)
Issue: "My peptide synthesis failed/truncated after the halogenated residue."
Diagnosis: On-resin aggregation (
-sheet formation) prevents the entry of the next amino acid.[2]
Protocol A: The "Disrupter" Strategy
If your sequence contains heavy halogens (Br, I) or multiple chlorinated residues, standard Fmoc protocols will fail.[1]
Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) for all coupling steps involving and following the halogenated residue.[1] NMP is a superior solvator for aggregated chains.[1][3]
Chaotropic Wash: Before coupling the difficult residue, wash the resin with 0.1 M LiCl in DMF or 4 M KSCN in DMF .[1] This disrupts hydrogen bond networks on the resin.
Backbone Protection (The Gold Standard):
If possible, use Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) protected dipeptides.[1][4]
Why: These bulky groups on the backbone amide nitrogen physically block the formation of the hydrogen bonds (and halogen bonds) required for
-sheet stacking.
Module 3: Solubilization & Purification[2]
Issue: "The peptide crashed out of solution during HPLC loading" or "It won't dissolve in water/buffer."
Diagnosis: You are facing the "Crash." The peptide has reached a local energy minimum (fibril state).[1]
Protocol B: The HFIP "Hard Reset"
Standard sonication is insufficient for halogen-bonded aggregates. You must use Hexafluoroisopropanol (HFIP) to disrupt secondary structure.[1][5]
Step-by-Step Workflow:
Dissolution: Dissolve the crude/lyophilized peptide in 100% HFIP (Neat).
Dilution:[1] Slowly dilute this DMSO concentrate into your working buffer.[1] Keep final DMSO concentration < 5% if possible for biological assays.[1]
Visualization: Solubilization Decision Tree
Figure 2: Decision matrix for solubilizing aggregation-prone halogenated peptides. The HFIP step is critical for breaking pre-existing halogen-bonded fibrils.
Module 4: Frequently Asked Questions (FAQs)
Q: I am using Fluorine (Phe-4-F) and it is still aggregating. I thought Fluorine didn't form halogen bonds?A: While Fluorine has a negligible sigma hole, it is highly hydrophobic.[1] If you have multiple fluorinated residues, you are likely seeing the "Fluorous Effect" —a tendency for fluorinated chains to self-segregate from both water and hydrocarbon phases.[1]
Fix: Use PEGylation .[1] Attaching a short PEG chain (PEG-2 or PEG-4) to the N-terminus or a lysine side chain is the most effective way to disrupt fluorous aggregation.[1]
Q: Can I use TFA instead of HFIP for the "Hard Reset"?A:Use with caution. While TFA is a good solvent, it can cause trifluoroacetylation of nucleophilic side chains (like Lysine) if left too long or if not perfectly dry.[1] HFIP is chemically inert and safer for the peptide's integrity.
Q: My peptide gels immediately upon adding salt (PBS/Saline). Why?A: This is "Charge Screening." Your peptide likely relies on charge repulsion (e.g., Arg/Lys residues) to stay soluble.[1] Adding salt (
, ) shields these charges, allowing the halogen bonds and hydrophobic forces to dominate, causing instant collapse.[1]
Fix: Reduce salt concentration (0.5x PBS) or add a non-ionic surfactant like 0.01% Tween-20 to the buffer before adding the peptide.
References
Paris, G. et al. (2017).[1] Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Journal of the American Chemical Society.[1] Link[1]
Pizzi, A. et al. (2020).[1] Biomimetic engineering of the molecular recognition and self-assembly of peptides and proteins via halogenation. Coordination Chemistry Reviews. Link[1]
Merck Millipore. Overcoming Aggregation in Solid-phase Peptide Synthesis. Link
LifeTein. Challenges in Peptide Solubilization – Amyloids Case Study. Link
Sigma-Aldrich. Solubility Guidelines for Peptides. Link
Purification challenges of chlorinated peptide intermediates
Topic: Purification & Handling of Chlorinated Peptide Intermediates Status: Operational | Role: Senior Application Scientist Welcome to the Technical Support Hub User Context: You are likely encountering difficulties iso...
User Context: You are likely encountering difficulties isolating synthetic peptides containing chlorinated amino acids (e.g., 3-Cl-Tyr, 4-Cl-Phe). These modifications introduce significant lipophilicity and unique isotopic signatures that complicate standard RP-HPLC and MS workflows.
This guide moves beyond basic protocols to address the specific physicochemical shifts caused by chlorination.
Module 1: Chromatographic Resolution
Issue: My chlorinated peptide co-elutes with the non-chlorinated precursor or regioisomers.
Technical Insight:
The introduction of a chlorine atom increases the hydrophobicity of the peptide significantly (retention time shift). However, the "chlorine effect" often leads to "sticky" interactions on standard C18 columns, causing peak tailing that masks impurities. Furthermore, separating a 3-Cl-Tyr isomer from a 2-Cl-Tyr isomer is difficult on alkyl phases because the hydrophobicity difference is negligible.
Troubleshooting Protocol:
Switch Stationary Phase Chemistry:
If C18 fails to resolve regioisomers, switch to a Phenyl-Hexyl or Diphenyl column.
Mechanism:[1] Chlorinated aromatic rings are electron-deficient. Phenyl phases engage in
interactions and specific halogen-bonding interactions that C18 cannot offer. This often provides the orthogonality required to separate isomers.
Mobile Phase Modifier Screen:
Standard: 0.1% TFA (Trifluoroacetic acid).[2][3][4] Pros: Ion-pairing suppresses silanol interactions, sharpening peaks for hydrophobic chlorinated peptides. Cons: MS signal suppression.
Alternative: 0.1% Formic Acid.[2][3][5][6] Use only if downstream application requires sensitive MS detection and you are using a high-quality, end-capped column (e.g., hybrid particle technology) to minimize tailing.
Decision Matrix: Column Selection
Figure 1: Decision matrix for stationary phase selection based on peptide composition and impurity profile.
Module 2: Mass Spectrometry Validation
Issue: The mass spectrum looks "messy" or the molecular weight doesn't match the monoisotopic mass.
Technical Insight:
Chlorine is a "mass defect" element with a distinct natural isotope abundance:
(75.77%) and (24.23%).
The 3:1 Rule: A single chlorine atom creates an M and M+2 peak pattern with an intensity ratio of roughly 3:1.[7]
Multi-Chlorination: Two chlorines create a 9:6:1 pattern (M, M+2, M+4).
Common Error: Users often look for the monoisotopic peak intensity typical of carbon-only peptides, misinterpreting the split signal as noise or impurities.
Validation Protocol:
Calculate Theoretical Pattern: Do not rely on a single mass number. Use an isotope calculator to generate the full envelope.
The "Chlorine Filter": In your MS software (e.g., MassHunter, Xcalibur), set a filter to flag scans containing the characteristic mass difference of 1.997 Da between isotopes with the specific abundance ratio.
Distinct "Twin" peaks, second is ~1/3 height of first.
2
100 : 64 : 10 (M : M+2 : M+4)
Three peaks. M and M+2 are dominant.
3
100 : 96 : 30 : 3
M and M+2 are nearly equal height.
Module 3: Chemical Stability & Side Reactions
Issue: I am losing product yield during purification or drying.
Technical Insight:
Chlorinated peptides, particularly those with N-chlorinated backbones (rare but possible) or chlorinated side chains, are susceptible to:
Dehydrohalogenation: Loss of HCl under basic conditions, forming a double bond (des-chloro alkene).
Photolysis: Carbon-Chlorine bonds, especially aromatic ones, are UV-labile.
Hydrolysis: High pH can displace the chlorine with a hydroxyl group.
Temperature: Perform lyophilization (freeze-drying) immediately. Do not leave chlorinated peptides in solution at room temperature for >24 hours.
Light: Use amber vials for fraction collection.
Module 4: Solubility & Aggregation
Issue: The peptide precipitates when loaded onto the HPLC or elutes as a broad smear.
Technical Insight:
Chlorination significantly reduces aqueous solubility. A peptide that was soluble in water may become insoluble upon chlorination. Standard injection solvents (e.g., 5% Acetonitrile) may cause the sample to crash out inside the injection loop or at the column head.
Solubility Protocol:
Dissolution Solvent:
Dissolve the crude peptide in HFIP (Hexafluoroisopropanol) or DMSO (keep DMSO < 5% of total volume if possible to avoid peak broadening).
Why HFIP? It disrupts secondary structure aggregates (beta-sheets) promoted by the hydrophobic chlorine atoms.
Chromatographic Heating:
Set column oven to 40°C – 60°C (verify column stability first).
Benefit: Reduces mobile phase viscosity and increases mass transfer, sharpening the peaks of hydrophobic aggregates.
Module 5: Experimental Workflow Visualization
Workflow: Purification of Hydrophobic Chlorinated Peptide
Figure 2: Optimized workflow for handling low-solubility chlorinated peptides, emphasizing solvent choice and thermal control.
References
Isotopic Analysis in MS
Chemistry Steps.[2] (2025).[8][9] "Isotopes in Mass Spectrometry." Explains the 3:1 ratio for
Wang, W., et al. (2017). "Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water." Analytical Chemistry.
Peptide Purification Strategies
Bachem. (n.d.). "Peptide Purification Process & Methods: An Overview." Covers standard RP-HPLC protocols and troubleshooting for hydrophobic impurities.
Stationary Phase Selection
Agilent Technologies. (2011).[10] "Using a Chlorine Filter for Accurate-Mass Data Analysis." Application note on using software filters to detect chlorine isotope patterns in complex mixtures.
Separation of Isomers
Gilar, M., et al. (2009).[11] "Separation of peptide isomers and conformers by ultra performance liquid chromatography." Journal of Chromatography A. Discusses the resolution of peptide isomers using UPLC and various stationary phases.
Chiral HPLC separation of (R) and (S)-4-Chloro-homophenylalanine
An In-Depth Technical Guide to the Chiral HPLC Separation of (R)- and (S)-4-Chloro-homophenylalanine As a Senior Application Scientist, this guide provides a comprehensive comparison of methodologies for the chiral separ...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Chiral HPLC Separation of (R)- and (S)-4-Chloro-homophenylalanine
As a Senior Application Scientist, this guide provides a comprehensive comparison of methodologies for the chiral separation of (R)- and (S)-4-Chloro-homophenylalanine. The enantiomeric purity of this unnatural amino acid is critical, particularly in drug development, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This document moves beyond simple protocols to explain the underlying principles of chiral recognition, enabling researchers to make informed decisions for method development and optimization.
The Imperative of Enantioseparation
4-Chloro-homophenylalanine, an analog of phenylalanine, possesses a single stereocenter at the alpha-carbon. The resulting enantiomers, (R) and (S), are physically and chemically identical in an achiral environment but interact differently with other chiral molecules, such as biological receptors and enzymes. Consequently, achieving baseline separation is a non-negotiable step in synthesis, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for this purpose[1][2]. The core principle involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, leading to differential retention times[3][4].
A Comparative Analysis of Chiral Stationary Phases (CSPs)
The selection of an appropriate CSP is the most critical factor in chiral method development[5]. For an amino acid derivative like 4-Chloro-homophenylalanine, which features an amine group, a carboxylic acid, and an aromatic ring, several classes of CSPs are viable candidates. The choice depends on the desired interaction mechanisms, such as hydrogen bonding, π-π interactions, steric hindrance, and inclusion complexation[6].
Chiral Stationary Phase (CSP) Class
Primary Chiral Selector
Predominant Interaction Mechanisms
Recommended Mobile Phase Modes
Key Advantages
Potential Limitations
Polysaccharide-Based
Derivatized Cellulose or Amylose (e.g., tris(3,5-dimethylphenylcarbamate))
Hydrogen bonding, π-π interactions, steric inclusion in "chiral grooves"[3][7].
Normal Phase, Reversed Phase, Polar Organic
Broad applicability, high success rate, robust, available as immobilized phases allowing for a wider range of solvents[3].
Can be sensitive to mobile phase composition and temperature, which can alter selectivity[8][9].
Macrocyclic Glycopeptide
Teicoplanin or Vancomycin
Inclusion complexing within the macrocyclic "basket," hydrogen bonding, ionic interactions[10].
Reversed Phase, Polar Organic
Excellent for underivatized amino acids, provides strong retention and high selectivity[11].
Can exhibit long retention times, may require optimization of mobile phase pH and ionic strength.
Cyclodextrin-Based
Derivatized β- or γ-Cyclodextrin
Inclusion of the chlorophenyl group into the hydrophobic cyclodextrin cavity, hydrogen bonding at the rim[3][4].
Reversed Phase
Effective for analytes with aromatic rings that can fit into the cavity[4].
Selectivity can be less pronounced compared to polysaccharide phases for some analytes.
Expert Insight: For 4-Chloro-homophenylalanine, polysaccharide-based CSPs like Chiralpak® IA (immobilized amylose) or Chiralcel® OD (coated cellulose) are excellent starting points due to their versatility and multiple interaction sites. Macrocyclic glycopeptide phases like Astec® CHIROBIOTIC® T (Teicoplanin) are also highly recommended, especially in reversed-phase mode, due to their proven success with amino acids[10].
The Critical Role of the Mobile Phase
The mobile phase composition directly modulates the interactions between the analyte and the CSP, thereby influencing retention, selectivity, and resolution[7][9].
Mode of Separation
Reversed-Phase (RP): Utilizes aqueous-organic mobile phases (e.g., Acetonitrile/Water, Methanol/Water). This is often the preferred mode for polar analytes like amino acids and is compatible with macrocyclic glycopeptide and some polysaccharide CSPs[11][12].
Normal-Phase (NP): Employs non-polar solvents like Hexane/Isopropanol. While effective, it may be less suitable for the polar, underivatized form of 4-Chloro-homophenylalanine.
Polar Organic Mode: Uses polar organic solvents like Methanol or Acetonitrile, often with additives. This mode is highly effective with polysaccharide CSPs and can offer unique selectivity[9].
Mobile Phase Additives
For amphoteric compounds like amino acids, additives are crucial for controlling ionization and improving peak shape.
Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid): Adding a small concentration (0.1%) of an acid to the mobile phase suppresses the deprotonation of the carboxylic acid group. This neutralizes the carboxylate, reduces peak tailing, and can enhance interaction with the CSP[4][13].
Basic Additives (e.g., Diethylamine - DEA): A basic additive can be used to suppress the protonation of the primary amine. This is particularly useful in normal phase to minimize undesirable interactions with residual silanols on the silica support[4].
Expert Insight: For reversed-phase separation of 4-Chloro-homophenylalanine, a mobile phase consisting of Acetonitrile and water with 0.1% TFA is a standard starting point. The acid ensures the carboxyl group is protonated, leading to more consistent retention and sharper peaks.
Experimental Protocols & Methodologies
The following protocols provide detailed starting points for the chiral separation of (R)- and (S)-4-Chloro-homophenylalanine. These are designed as self-validating systems where adjustments to the mobile phase composition can be made to optimize resolution.
Protocol 1: Polysaccharide-Based CSP in Polar Organic Mode
This method leverages the broad selectivity of an immobilized amylose-based column.
Column: CHIRALPAK® IA (or equivalent amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm.
Sample Preparation: Dissolve 1 mg of racemic 4-Chloro-homophenylalanine in 1 mL of mobile phase.
Injection Volume: 10 µL.
Causality: The polar organic mobile phase encourages hydrogen bonding and dipole-dipole interactions between the analyte and the carbamate groups on the polysaccharide CSP. The TFA ensures the analyte's carboxyl group is protonated, preventing ionic interactions that can cause peak tailing. The ratio of acetonitrile to methanol can be adjusted to fine-tune selectivity[9].
Protocol 2: Macrocyclic Glycopeptide-Based CSP in Reversed-Phase Mode
This protocol is tailored for underivatized amino acids and relies on multiple interaction mechanisms.
Column: Astec® CHIROBIOTIC® T (or equivalent teicoplanin-based CSP), 5 µm, 4.6 x 250 mm.
Sample Preparation: Dissolve 1 mg of racemic 4-Chloro-homophenylalanine in 1 mL of the mobile phase.
Injection Volume: 10 µL.
Causality: The teicoplanin "basket" structure allows for inclusion of the chlorophenyl ring, while peripheral hydroxyl and carboxyl groups offer sites for hydrogen bonding and ionic interactions[10]. The reversed-phase conditions drive the hydrophobic portion of the analyte towards the CSP. The methanol percentage is a key parameter for optimizing retention and resolution[11][12].
Visualizing the Workflow and Mechanisms
Diagrams can clarify complex processes in chiral chromatography.
Caption: Workflow for Chiral HPLC Method Development.
Caption: The Three-Point Interaction Model for Chiral Recognition.
Summary of Expected Performance
The following table provides an estimation of chromatographic results based on the described protocols and literature data for similar compounds[11][12]. Actual results may vary and require optimization.
Parameter
Protocol 1 (Polysaccharide CSP)
Protocol 2 (Macrocyclic CSP)
Elution Order
Typically analyte-dependent; must be determined experimentally.
Often predictable for amino acids; L-enantiomer may elute first.
Expected tR (Enantiomer 1)
~ 8 - 12 min
~ 10 - 15 min
Expected tR (Enantiomer 2)
~ 10 - 15 min
~ 13 - 19 min
Resolution (Rs)
> 1.5
> 2.0
Analysis Time
~ 20 min
~ 25 min
Conclusion
The successful chiral separation of (R)- and (S)-4-Chloro-homophenylalanine is readily achievable using modern HPLC techniques. A systematic screening approach, beginning with polysaccharide and macrocyclic glycopeptide-based CSPs under polar organic and reversed-phase conditions, respectively, is the most efficient strategy[9]. The judicious use of mobile phase additives like TFA is critical for achieving sharp, symmetrical peaks. The protocols and comparative data provided in this guide serve as a robust foundation for developing a validated, high-resolution method suitable for research, development, and quality control applications.
References
Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs.
Effect of mobile phase amine additives on enantioselectivity for phenylalanine analogs. Chirality.
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
Technical Guide: Impact of Chlorine Substitution on Peptide Conformation and Folding
Executive Summary In peptide engineering, chlorine (Cl) substitution is often overshadowed by fluorine (F) or methyl (CH₃) scanning. However, chlorine occupies a unique "Goldilocks" zone: it is the closest steric bioisos...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In peptide engineering, chlorine (Cl) substitution is often overshadowed by fluorine (F) or methyl (CH₃) scanning. However, chlorine occupies a unique "Goldilocks" zone: it is the closest steric bioisostere to a methyl group while possessing the electron-withdrawing properties of a halogen.[1][2] This guide provides a technical comparison of chlorine against its alternatives, focusing on its ability to enforce conformational rigidity through steric locking and halogen bonding (XB).
Part 1: The Physicochemical Landscape
To rationally design chlorinated peptides, one must understand how chlorine compares to the standard "native" residues (Hydrogen, Methyl) and its halogen counterpart (Fluorine).
Comparative Metrics
The following table synthesizes physicochemical data to highlight why Chlorine is the superior mimic for a Methyl group when electronic modulation is required.
Property
Hydrogen (H)
Fluorine (F)
Chlorine (Cl)
Methyl (CH₃)
Van der Waals Radius (Å)
1.20
1.47
1.75
~2.00
Bond Length to Carbon (Å)
1.09
1.35
1.77
1.54
Electronegativity (Pauling)
2.20
3.98
3.16
2.55 (C)
Polarizability ()
0.67
0.56
2.18
2.22
Lipophilicity ()
0.00
0.14
0.71
0.56
Primary Effect
Baseline
Metabolic Block
Steric/Electronic
Steric/Hydrophobic
Key Insight: While Fluorine is often called a "hydrogen mimic" due to its small radius, Chlorine is the true "methyl mimic" in terms of steric bulk (1.75 Å vs 2.00 Å). However, unlike the electron-donating methyl group, chlorine is electron-withdrawing and highly polarizable.
Part 2: Mechanisms of Conformational Control
Chlorine influences peptide folding through two distinct, often synergistic mechanisms: Steric Occlusion and Halogen Bonding (XB) .
The Sigma Hole Effect (Halogen Bonding)
Unlike fluorine, which has a tightly held electron cloud, chlorine exhibits a "sigma hole"—a region of positive electrostatic potential on the extension of the C-Cl bond axis. This allows the chlorine atom to act as a Lewis acid, accepting electron density from backbone carbonyls (Lewis bases).
Mechanism:
Energy: 1–5 kcal/mol (comparable to weak Hydrogen bonds).
Application: Stabilizing
-turns or locking -helix side-chain orientations.
Steric Locking (
Strain)
Chlorine's bulk restricts rotation around the
and torsion angles. In -methylated peptides, replacing the -Me with an ortho-chloro substituent on the preceding residue can induce similar restricted conformations without losing the amide proton (H-bond donor).
When should you choose Chlorine over Fluorine or Methyl?
Scenario A: Improving Metabolic Stability
Choice:Fluorine (F)
Reasoning: The C-F bond (105 kcal/mol) is stronger than C-Cl (79 kcal/mol).[2] If the primary goal is solely to block metabolic oxidation (e.g., P450 metabolism) with minimal structural perturbation, F is superior due to its small size.
Scenario B: Restricting Conformation (The "Methyl Scan" Alternative)
Reasoning: If a Methyl scan identifies a "hit" that improves potency via steric locking, but the molecule suffers from poor solubility or metabolic liability, switch to Chlorine.
Advantage: Cl mimics the Methyl size but introduces a dipole and potential Halogen Bond, often improving potency (
) more than fluorination. For intracellular targets requiring passive diffusion, Cl-substitution on aromatic side chains (e.g., 3,4-dichloro-Phe) is a proven strategy to boost permeability.
Part 4: Experimental Workflow
This protocol details the synthesis and characterization of a chlorinated peptide (e.g., containing 4-Cl-Phenylalanine).
Solid-Phase Peptide Synthesis (SPPS) Protocol
Pre-requisite: Use 2-Chlorotrityl Chloride resin for C-terminal acids to prevent racemization of sensitive residues, though Rink Amide is acceptable for amides.
Critical Step: Chlorinated amino acids are more lipophilic. Ensure the solvent is pure DMF or NMP. If solubility is poor, add 10% DMSO.
Cleavage:
Reagent K equivalent: TFA/Phenol/Water/TIPS (88:5:5:2).
Time: 2-3 hours. Chlorine on aromatic rings is stable to TFA.
Conformational Analysis Workflow
To verify if the chlorine substitution successfully locked the conformation:
Circular Dichroism (CD):
Dissolve peptide in Phosphate Buffer (pH 7.4) and TFE (Trifluoroethanol) mixtures (0% to 50%).
Signal: Look for minima at 208/222 nm (
-helix) or 218 nm (-sheet).
Comparison: Plot Mean Residue Ellipticity (MRE) of Cl-peptide vs. H-peptide.
NMR (The Gold Standard):
Perform 2D-NOESY or ROESY in
(9:1).
Target: Measure
coupling constants.
Validation: A value < 6 Hz indicates a helical fold; > 8 Hz indicates extended/
-structure.
Halogen Bond Detection: Look for downfield shifts in the carbonyl carbon (
) acting as the XB acceptor.
Workflow Diagram
Caption: Step-by-step workflow from solid-phase synthesis to structural validation.
References
Comparison of Chlorine and Fluorine Bioisosterism
Summerfield, C. J. E., & Pattison, G. (2026).[5] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.[4]
Halogen Bonding in Peptides
Vahdati, S., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation.[7] Biochemistry.[8]
Van der Waals Radii and Steric Parameters
Bondi, A. (1964). Van der Waals Volumes and Radii.[2][9] Journal of Physical Chemistry. (Foundational data for 1.75 Å radius).
SPPS Protocols for Halogen
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.[8]
Operational Guide: Safe Disposal and Handling of (R)-4-Chloro-homophenylalanine
Executive Summary & Core Directive (R)-4-Chloro-homophenylalanine (CAS: 270596-43-5 / generic analogs) is a halogenated unnatural amino acid often used in peptide synthesis and medicinal chemistry. While it shares the ge...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
(R)-4-Chloro-homophenylalanine (CAS: 270596-43-5 / generic analogs) is a halogenated unnatural amino acid often used in peptide synthesis and medicinal chemistry. While it shares the general stability of amino acids, the chlorine substituent at the 4-position dictates its disposal pathway.
The Golden Rule: Because this molecule contains a halogen, all waste streams containing significant concentrations of this compound must be treated as Halogenated Waste. Failure to segregate this from non-halogenated organic waste can result in regulatory fines and the formation of dioxins or corrosive gases (HCl) during improper incineration.
Chemical Profile & Hazard Identification
Before handling waste, verify the material properties. Treat this substance as a Irritant and Potential Toxicant .
Do not co-mingle with nitric acid or permanganates in waste.
Solubility
Soluble in water (pH dependent), DMSO, Methanol
Mobility in aqueous and organic streams is high.
Pre-Disposal Protocol: The "Self-Validating" Setup
To ensure safety, the disposal process begins before the waste is generated.
Personal Protective Equipment (PPE) Matrix
Respiratory: N95 (minimum) or P100 particulate respirator if weighing open powder outside a fume hood.
Dermal: Nitrile gloves (Minimum thickness: 0.11 mm ).
Expert Insight: While amino acids are generally zwitterionic and polar, the chlorophenyl group increases lipophilicity. Double-gloving is recommended if handling solutions in penetrating solvents like DCM or DMSO.
Labeling: Must explicitly state "CONTAINS HALOGENATED ORGANICS."
Disposal Workflows
This section details the specific causality of disposal choices. The presence of the Chlorine atom (
) renders standard "organic waste" incineration protocols insufficient.
Workflow Visualization: The Decision Matrix
The following diagram outlines the logical flow for categorizing waste containing (R)-4-Chloro-homophenylalanine.
Figure 1: Decision logic for segregating chlorinated amino acid waste. Note that non-halogenated solvents become "Halogenated Waste" once this compound is dissolved in them.
Detailed Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)
Context: You have a vial of (R)-4-Chloro-homophenylalanine that is degraded or no longer needed.
Containment: Do not empty the vial. Keep the substance in its original container if possible.
Secondary Containment: Place the original vial inside a clear polyethylene bag and seal it (Zip-lock or heat seal).
Bulking: Place the sealed bag into a dedicated Solid Hazardous Waste drum/pail.
Labeling: The tag must list "4-Chloro-homophenylalanine" and check "Toxic" and "Irritant."
Why: Solid waste is often shredded before incineration. Double bagging prevents dust generation during the shredding process.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Context: The compound is dissolved in a solvent (e.g., during peptide coupling or extraction).
Assess Solvent:
If DCM/Chloroform: Pour directly into the Halogenated Waste carboy.
If Methanol/Acetone/DMSO: Even though these solvents are non-halogenated, the dissolved solute contains Chlorine. You must dispose of this mixture in the Halogenated Waste carboy.
Expert Insight: Mixing chlorinated solutes into non-halogenated solvent waste streams (often used for fuel blending) can corrode cement kilns and violate EPA "Used Oil" specifications (Total Halogens > 1,000 ppm) [1, 4].
pH Check: If the reaction involved acid/base workups, neutralize the solution to pH 5–9 before adding to the organic waste carboy to prevent exothermic reactions or gas evolution in the waste container.
Scenario C: HPLC Effluent
Context: Aqueous/Acetonitrile gradients containing trace amounts of the compound.
Collection: Collect effluent in a dedicated carboy.
Classification: Due to the high dilution, some facilities allow this as "Aqueous Waste." However, the safest and most compliant route for chlorinated aromatics is Halogenated Organic Waste , particularly if the organic modifier (Acetonitrile) concentration exceeds 10-20%.
Emergency Procedures (Spills)
Minor Spill (< 5g Solid or < 100mL Liquid):
Isolate: Alert nearby personnel.
PPE: Don nitrile gloves, goggles, and N95 mask.
Action (Solid): Gently cover powder with wet paper towels to prevent dusting. Scoop up paste and place in a hazardous waste bag.
Action (Liquid): Absorb with vermiculite or polypropylene pads.
Decontamination: Wipe surface with 10% soap solution, followed by water.
Major Spill:
Evacuate: Leave the immediate area.
Ventilate: If safe, ensure fume hoods are running.
Contact: Call EHS (Environmental Health & Safety) immediately.
Regulatory References
U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261 (Identification and Listing of Hazardous Waste).
MedChemExpress. Safety Data Sheet: L-Homophenylalanine analogs. (Used as proxy for general amino acid handling).
Temple University EHS. Halogenated Solvents in Laboratories - Waste Segregation Guide.
EPA. Managing Used Oil: Advice for Small Businesses (Halogen Rule).
Fisher Scientific. DL-4-Chlorophenylalanine Safety Data Sheet.
Personal protective equipment for handling (R)-4-Chloro-homophenylalanine
Executive Safety Summary Immediate Action Required: Treat (R)-4-Chloro-homophenylalanine as a High-Potency Bioactive Agent .[1] While generic Safety Data Sheets (SDS) for amino acid analogs often list them merely as "Irr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Immediate Action Required: Treat (R)-4-Chloro-homophenylalanine as a High-Potency Bioactive Agent .[1]
While generic Safety Data Sheets (SDS) for amino acid analogs often list them merely as "Irritants," the structural presence of the p-chloro substituent on the phenyl ring—analogous to known serotonin depleters like p-chlorophenylalanine (Fenclonine)—mandates a higher tier of caution.[1] This guide protocols the handling of this compound not just as a chemical irritant, but as a potential biological modulator.
Core Hazard Classifications (Derived Logic):
H315/H319: Skin/Eye Irritation (Standard for amino acid salts).
H335: Respiratory Irritation (Fine dust hazard).
Precautionary Principle: Potential sensitizer and bioactive modulator.
PPE Matrix: The "Why" Behind the Gear
This matrix moves beyond generic compliance to provide a self-validating safety system.[1]
Solvent Permeation Logic: Halogenated amino acids are often dissolved in polar aprotic solvents (DMSO, DMF) which permeate latex rapidly.[1] Nitrile offers superior resistance to these carrier solvents. Visual Indicator: Use contrasting colors (e.g., Blue outer, White inner) to immediately visualize tears.
Respiratory
N95 (Minimum) orP100 Respirator
Particle Aerodynamics: As a lyophilized or crystallized powder, static charge can aerosolize particles <5µm during weighing. A standard surgical mask offers zero protection against inhalation of bioactive dusts.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Corneal Adhesion: Amino acid zwitterions can be difficult to flush from the corneal surface.[1] Goggles seal the orbital area against airborne dust that safety glasses allow to bypass.
Body Defense
Tyvek® Lab Coat (Closed wrist)
Retention Prevention: Cotton lab coats trap particulates in the weave, turning your clothing into a secondary contamination source. Tyvek sheds dust and prevents "take-home" exposure.[1]
Operational Workflow: Logic & Logistics
The following diagram illustrates the critical control points (CCPs) where exposure risk is highest.
Figure 1: Critical Control Points in the handling of halogenated amino acids. Note the containment boundary.
Detailed Handling Protocol
Phase 1: Preparation & Weighing (The Critical Zone)[1]
The Condensation Trap: Remove the container from cold storage (-20°C) and allow it to warm to room temperature before opening.[1]
Why? Opening a cold bottle invites condensation. Water promotes hydrolysis and causes the powder to clump, increasing the need for scraping and generating dust.
Static Neutralization: Use an antistatic gun or polonium strip if available.
Why? Chlorinated organic solids are prone to high static charge.[1] "Flying powder" is the #1 cause of inhalation exposure.[1]
The "Draft Shield" Technique: Perform weighing inside a chemical fume hood. Place the balance behind a draft shield, but ensure the hood sash is at the working height.
Protocol: Do not use a spatula to "flick" powder.[1] Use a micro-spatula and tap gently against the receiving vessel wall to dislodge powder.
Phase 2: Solubilization
Solvent Choice: (R)-4-Chloro-homophenylalanine is hydrophobic.[1] Dissolve in DMSO or DMF.
Exothermic Caution: Adding solvent may generate mild heat of solvation.
Vessel Management: Cap the vial immediately after solvent addition. Vortex inside the hood. Never walk across the lab with an open vial of dissolved bioactive agent.
Emergency & Disposal Procedures
Spill Management (Dry Powder)
Isolate: Evacuate the immediate 3-meter radius.[1]
Dampen: Do not dry sweep. Cover the spill with a paper towel dampened with isopropyl alcohol .[1]
Why? Alcohol reduces surface tension more effectively than water, wetting the hydrophobic powder and preventing dust cloud formation.
Collect: Scoop the wet material into a wide-mouth jar.
Waste Disposal (Halogenated)
Classification: This compound must be segregated into Halogenated Organic Waste .
Incompatibility: Do not mix with strong oxidizers or alkali metals.
Labeling: Clearly tag waste as "Contains Halogenated Amino Acid – Potential Bioactive."
References
University of Illinois Division of Research Safety. (2023). Halogenated Organic Liquids & Solids Standard Operating Procedure. Retrieved from [Link][1]